Myristoyl Pentapeptide-11
Description
Properties
storage |
Common storage 2-8℃, long time storage -20℃. |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Myristoyl Pentapeptide-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Myristoyl Pentapeptide-11, a lipopeptide with applications in cosmetics and potentially other fields. The synthesis is primarily achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Disclaimer: The exact amino acid sequence of Pentapeptide-11 is not publicly disclosed. Based on available information that it contains Glutamine (Gln), Glycine (Gly), Lysine (Lys), and Methionine (Met), a representative sequence of Myristoyl-Gln-Gly-Lys-Met-Lys-NH₂ is used in this guide for illustrative purposes. The protocols provided are based on established methods for the synthesis of similar lipopeptides and should be adapted and optimized for the specific sequence used.
Synthesis of this compound via Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the chemical synthesis of peptides. The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy. The synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below. All reagents should be of peptide synthesis grade.
| Category | Item | Specification |
| Resin | Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g loading |
| Amino Acids | Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, Fmoc-Gly-OH, Fmoc-Gln(Trt)-OH | |
| Acylating Agent | Myristic Acid | |
| Coupling Reagents | HBTU, HATU, HOBt, DIC | |
| Activating Base | DIPEA | |
| Fmoc Deprotection | Piperidine | |
| Solvents | DMF, DCM, NMP | Peptide synthesis grade |
| Cleavage Cocktail | TFA, TIS, Water, DODT | |
| Precipitation | Diethyl ether | Cold |
Synthesis Workflow
The synthesis of this compound on a Rink Amide resin, which yields a C-terminal amide upon cleavage, follows a cyclical process of deprotection and coupling.
Myristoyl Pentapeptide-11: A Technical Guide to its Mechanism of Action in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its purported anti-aging and skin-rejuvenating properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action within the cellular and molecular environment of the skin. By functioning as a signal peptide, this compound is reported to stimulate the synthesis of key extracellular matrix (ECM) proteins, thereby improving skin structure and function. This document collates available data on its effects, details relevant experimental protocols for its evaluation, and presents visual representations of the implicated signaling pathways and experimental workflows.
Introduction
The structural integrity and youthful appearance of the skin are largely dependent on the composition and organization of the extracellular matrix (ECM), a complex network of proteins and proteoglycans. Collagen and elastin (B1584352) are the primary structural components, providing tensile strength and elasticity, respectively. With age and exposure to environmental stressors, the production of these vital proteins by dermal fibroblasts diminishes, leading to the visible signs of aging, such as wrinkles, fine lines, and loss of firmness.
Signal peptides are short chains of amino acids that can mimic the body's own signaling molecules to stimulate specific cellular responses. This compound, a pentapeptide (composed of five amino acids) conjugated with myristic acid to enhance its bioavailability and skin penetration, is classified as one such signal peptide. It is purported to act as a cellular messenger, stimulating fibroblasts to increase the production of ECM components.
Mechanism of Action
The primary proposed mechanism of action for this compound is the stimulation of extracellular matrix protein synthesis in dermal fibroblasts.[1] As a signal peptide, it is believed to interact with cellular receptors to initiate intracellular signaling cascades that ultimately lead to the upregulation of genes encoding for key structural proteins.
Stimulation of Collagen Synthesis
This compound is reported to stimulate the production of several types of collagen, including Collagen I, III, IV, and VII.[1] Collagen I and III are the most abundant collagens in the dermis, providing structural support and firmness. Collagen IV and VII are crucial components of the basement membrane, which anchors the epidermis to the dermis. The stimulation of these collagens helps to reinforce the dermal-epidermal junction and improve overall skin architecture.
Stimulation of Keratin (B1170402) Production
In addition to its effects on collagen, this compound is also implicated in the stimulation of keratin production. Keratins are the primary structural proteins of the epidermis and hair. Increased keratin synthesis can contribute to a stronger skin barrier and healthier hair.
Cellular Proliferation and Tissue Repair
Beyond stimulating protein synthesis, this compound is also suggested to play a role in regulating cell proliferation, matrix remodeling, and tissue repair.[1] These functions are critical for maintaining skin homeostasis and for the healing of damaged skin.
Signaling Pathways
While the precise signaling pathways activated by this compound have not been definitively elucidated in publicly available literature, based on the known mechanisms of other signal peptides, the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways are likely to be involved.
Proposed TGF-β Signaling Pathway
The TGF-β pathway is a key regulator of collagen synthesis in fibroblasts. It is hypothesized that this compound may act as a TGF-β agonist or stimulate the production of endogenous TGF-β, leading to the activation of its downstream signaling cascade.
Figure 1: Proposed TGF-β signaling pathway for this compound.
Proposed MAPK Signaling Pathway
The MAPK pathway is involved in a wide range of cellular processes, including proliferation and differentiation. It is plausible that this compound could activate the MAPK cascade in both fibroblasts and keratinocytes, leading to increased cell activity and protein synthesis.
Figure 2: Proposed MAPK signaling pathway for this compound.
Quantitative Data
Table 1: Representative Gene Expression Changes in Human Dermal Fibroblasts Following Treatment with Signal Peptides
| Gene | Protein Product | Function | Representative Fold Change vs. Control |
| COL1A1 | Collagen Type I | Major structural collagen in the dermis | 1.5 - 3.0 |
| COL3A1 | Collagen Type III | Fibrillar collagen, important for skin elasticity | 1.3 - 2.5 |
| ELN | Elastin | Provides elasticity to the skin | 1.2 - 2.0 |
| FN1 | Fibronectin | ECM glycoprotein (B1211001) involved in cell adhesion and migration | 1.4 - 2.8 |
| TIMP1 | Tissue Inhibitor of Metalloproteinases 1 | Inhibits the breakdown of ECM proteins | 1.2 - 1.8 |
| MMP1 | Matrix Metalloproteinase-1 (Collagenase) | Degrades collagen | 0.5 - 0.8 |
Note: The data presented in this table is a synthesis of expected results based on the known effects of various signal peptides and does not represent data from a single study on this compound.
Experimental Protocols
The following protocols describe standard in vitro methods for evaluating the efficacy of this compound on skin cells.
Human Dermal Fibroblast Culture and Treatment
Figure 3: Experimental workflow for fibroblast culture and treatment.
Methodology:
-
Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a predetermined density.
-
Adhesion: Cells are allowed to adhere and reach approximately 70-80% confluency over 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control.
-
Incubation: Cells are incubated for various time points (e.g., 24, 48, 72 hours) to assess both early and late cellular responses.
Quantification of Collagen Production (Sirius Red Assay)
Methodology:
-
Sample Preparation: After the treatment period, the cell culture supernatant is collected to measure secreted collagen. The cell layer can also be lysed to measure cell-associated collagen.
-
Staining: A Sirius Red staining solution (0.1% Sirius Red in saturated picric acid) is added to the samples. The dye specifically binds to collagen under acidic conditions.
-
Washing: Unbound dye is removed by washing with acidified water.
-
Elution: The bound dye is eluted from the collagen using a basic solution (e.g., 0.1 M NaOH).
-
Quantification: The absorbance of the eluted dye is measured spectrophotometrically at approximately 540 nm. The amount of collagen is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Gene Expression Analysis (RT-qPCR)
Methodology:
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for genes of interest (e.g., COL1A1, COL3A1, ELN, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, and the results are expressed as fold change relative to the untreated control.
Conclusion
This compound is a promising bioactive peptide with the potential to ameliorate the signs of skin aging by stimulating the production of key extracellular matrix proteins. Its proposed mechanism of action as a signal peptide, likely acting through the TGF-β and/or MAPK signaling pathways, provides a strong rationale for its use in cosmetic and dermatological formulations. While direct quantitative and mechanistic data for this compound remains limited in the public domain, the established effects of similar signal peptides provide a compelling basis for its efficacy. Further research is warranted to fully elucidate its specific molecular interactions and to quantify its in vitro and in vivo effects on skin cells. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
Myristoyl Pentapeptide-11: A Technical Deep Dive into its Development and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-11 has emerged as a significant bioactive ingredient in the field of cosmetic science and dermatology, primarily recognized for its role in skin conditioning and anti-aging formulations. This technical guide provides a comprehensive overview of the discovery, history, and scientific principles underlying the development of this compound. While a detailed public record of its initial discovery and inventors remains elusive, this document synthesizes available technical data, outlines its proposed mechanism of action through key signaling pathways, and presents relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel skincare and therapeutic agents.
Introduction: The Advent of a Signal Peptide
This compound is a synthetic lipopeptide, a product of the reaction between myristic acid and Pentapeptide-11.[1] The pentapeptide component consists of the amino acid residues glutamine, glycine, lysine, and methionine.[1] The attachment of the myristoyl group, a C14 fatty acid, increases the lipophilicity of the peptide, enhancing its bioavailability and ability to penetrate the skin barrier.
Functionally, this compound is classified as a "signal peptide."[2] In the context of skincare, signal peptides are short chains of amino acids that mimic fragments of the body's own proteins.[2] They are designed to interact with specific cellular receptors to trigger or "signal" a particular biological response. In the case of this compound, this response is primarily the stimulation of the skin's natural repair and regeneration processes.[1][2]
History and Development
While the precise timeline and individuals behind the initial synthesis and characterization of this compound are not extensively documented in publicly available literature, its emergence is part of a broader trend in cosmetic science focusing on the development of bioactive peptides for anti-aging purposes. The development of such peptides is often proprietary, with cosmetic ingredient manufacturers conducting in-house research and development. The presence of this compound in the ingredient lists of numerous skincare products from various brands indicates its successful commercialization and acceptance within the industry.[3][4]
Mechanism of Action: Stimulating the Extracellular Matrix
The primary proposed mechanism of action for this compound is the stimulation of extracellular matrix (ECM) protein synthesis.[1] The ECM is the structural framework of the dermis, composed primarily of collagen, elastin, and other macromolecules that provide the skin with its strength, firmness, and elasticity. With age and exposure to environmental stressors, the production of these proteins declines, leading to the visible signs of aging such as wrinkles and loss of firmness.
This compound is believed to act as a cellular messenger, signaling fibroblasts—the primary cells responsible for ECM production—to increase their synthesis of key matrix proteins, including collagen types I, III, IV, and VII.[1] This leads to a strengthening and remodeling of the dermal matrix, which in turn helps to restore skin elasticity and reduce the appearance of fine lines.[1]
The Transforming Growth Factor-β (TGF-β) Signaling Pathway
A likely signaling pathway through which this compound exerts its effects is the Transforming Growth Factor-β (TGF-β) pathway. The TGF-β superfamily of growth factors are critical regulators of cellular processes including proliferation, differentiation, and ECM production. In the skin, TGF-β signaling is a key driver of collagen synthesis.
The proposed mechanism is as follows:
-
Receptor Binding: this compound, upon penetrating the dermis, is hypothesized to bind to specific receptors on the surface of fibroblasts.
-
Signal Transduction: This binding event initiates an intracellular signaling cascade.
-
Gene Expression: The signal is transduced to the nucleus, leading to the upregulation of genes encoding for ECM proteins, most notably procollagen-1.
-
Protein Synthesis: Increased gene transcription results in the synthesis and secretion of new collagen molecules, which are then integrated into the dermal matrix.
Quantitative Data
Specific, publicly available quantitative data from clinical trials isolating the effects of this compound on wrinkle reduction or collagen synthesis are limited. Efficacy studies are often conducted on finished cosmetic formulations containing a cocktail of active ingredients, making it difficult to attribute a specific percentage of improvement to a single peptide.
However, studies on formulations containing similar signal peptides provide a benchmark for expected efficacy. For example, a clinical study on a serum containing a blend of peptides, including Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16, demonstrated statistically significant improvements in eyelash appearance after 90 days.[5] While not directly transferable, this data suggests the potential for measurable improvements with peptide-based treatments.
Table 1: Illustrative Data from a Study on a Multi-Peptide Eyelash Serum
| Efficacy Parameter | Mean Improvement from Baseline (%) |
| Length | 10.52 |
| Volume | 9.30 |
| Thickness | 35.00 |
| Curl | 50.83 |
| Data from an open-label study on a serum containing Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16.[5] |
Experimental Protocols
The development and validation of this compound would have involved a series of standard and specialized experimental protocols.
Peptide Synthesis
This compound is synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides in a laboratory setting.
General Solid-Phase Peptide Synthesis (SPPS) Protocol:
-
Resin Preparation: A solid support resin is prepared, to which the first amino acid of the peptide sequence is attached.
-
Deprotection: The protecting group on the N-terminus of the attached amino acid is removed.
-
Coupling: The next amino acid in the sequence, with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the previous amino acid.
-
Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the pentapeptide sequence.
-
Myristoylation: Myristic acid is coupled to the N-terminus of the completed pentapeptide.
-
Cleavage and Deprotection: The completed lipopeptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed.
-
Purification and Analysis: The crude peptide is purified, typically using High-Performance Liquid Chromatography (HPLC), and its identity and purity are confirmed using Mass Spectrometry (MS).[6][7]
In Vitro Efficacy Testing: Fibroblast Culture Assay
To assess the biological activity of this compound, in vitro studies using human dermal fibroblast cultures are essential.
Protocol for Assessing Collagen Synthesis in Fibroblast Culture:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable growth medium until they reach a desired confluency.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound. A control group with no peptide and a positive control (e.g., TGF-β) are included.
-
Incubation: The cells are incubated for a specified period (e.g., 24-72 hours) to allow for the peptide to exert its effects.
-
Analysis of Gene Expression: After incubation, RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of genes encoding for collagen (e.g., COL1A1) and other ECM proteins.
-
Quantification of Collagen Protein: The amount of collagen protein secreted into the culture medium or deposited in the cell layer can be quantified using methods such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of procollagen (B1174764) type I C-peptide (PICP) or procollagen type I N-peptide (PINP), which are markers of new collagen synthesis.
-
Sirius Red Staining: A colorimetric assay to quantify total collagen content.
-
Immunofluorescence: To visualize and quantify the deposition of collagen fibers using fluorescently labeled antibodies.
-
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound (with Product List) [incidecoder.com]
- 4. shopdiamondfaceinstitute.com [shopdiamondfaceinstitute.com]
- 5. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoyl Pentapeptide-11: A Technical Examination of its Role in Dermal Revitalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered interest in the field of dermatology and cosmetology for its potential to modulate the extracellular matrix (ECM) and exhibit anti-aging properties. This document provides a comprehensive technical overview of this compound, detailing its biochemical properties, mechanism of action, and relevant experimental protocols for its evaluation. While the precise amino acid sequence of this compound is not consistently disclosed in publicly available scientific literature, this guide synthesizes the existing data to support further research and development.
Core Data and Physicochemical Properties
This compound is characterized by the covalent linkage of myristic acid, a 14-carbon saturated fatty acid, to a pentapeptide. The lipophilic myristoyl group is intended to enhance the peptide's bioavailability and penetration into the skin. While the definitive amino acid sequence remains to be fully elucidated in public domain sources, it is reported to be composed of glutamine, glycine, lysine, and methionine residues[1].
| Property | Value | Source |
| Molecular Formula | C38H72N8O8S | Alfa Chemistry |
| Molecular Weight | 801.09 g/mol | Alfa Chemistry |
| Composition | Myristic acid covalently bonded to a pentapeptide containing Glutamine, Glycine, Lysine, and Methionine residues. | [1] |
Mechanism of Action: Stimulation of the Dermal Matrix
This compound is classified as a signal peptide, meaning it is thought to mimic natural signaling molecules that regulate cellular functions. Its primary mechanism of action is the stimulation of the synthesis of key extracellular matrix proteins within the dermis[1]. This activity is crucial for maintaining the structural integrity and youthful appearance of the skin.
The peptide is reported to upregulate the production of several types of collagen, including:
-
Collagen I
-
Collagen III
-
Collagen IV
-
Collagen VII
By boosting the synthesis of these essential proteins, this compound may contribute to firmer, more elastic skin and a reduction in the appearance of fine lines and wrinkles[1].
Putative Signaling Pathway
While the precise signaling cascade initiated by this compound has not been fully detailed in the available literature, the stimulation of collagen synthesis by signal peptides often involves the Transforming Growth Factor-beta (TGF-β) pathway. It is hypothesized that this compound may interact with cell surface receptors on dermal fibroblasts, triggering a downstream signaling cascade that leads to the activation of transcription factors responsible for upregulating the expression of collagen genes.
Experimental Protocols for Efficacy Evaluation
To assess the biological activity of this compound, a series of in vitro experiments utilizing human dermal fibroblasts (HDFs) are recommended.
Human Dermal Fibroblast Culture
Objective: To propagate and maintain a healthy culture of primary human dermal fibroblasts for subsequent in vitro assays.
Methodology:
-
Cell Seeding: Primary HDFs are seeded in T-75 culture flasks at a density of 5,000-10,000 cells/cm².
-
Culture Medium: The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When the cells reach 80-90% confluency, they are passaged using a trypsin-EDTA solution to detach the cells, followed by neutralization with a complete growth medium and reseeding into new flasks.
Assessment of Collagen Synthesis (Sircol Assay)
Objective: To quantify the amount of soluble collagen produced by HDFs in response to treatment with this compound.
Methodology:
-
Cell Treatment: HDFs are seeded in 24-well plates and allowed to adhere. The culture medium is then replaced with a serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control. Cells are incubated for 48-72 hours.
-
Sample Collection: The cell culture supernatant is collected for the analysis of secreted soluble collagen.
-
Sircol Assay Procedure:
-
100 µL of the culture supernatant is mixed with 1 mL of Sircol Dye Reagent and incubated with gentle shaking for 30 minutes to allow the dye to bind to collagen and precipitate.
-
The collagen-dye complex is pelleted by centrifugation at 12,000 x g for 10 minutes.
-
The supernatant is discarded, and the pellet is washed with an acid-salt wash reagent.
-
The bound dye is then eluted using an alkali reagent.
-
The absorbance of the eluted dye is measured spectrophotometrically at 555 nm.
-
-
Quantification: The amount of collagen is determined by comparing the absorbance values of the treated samples to a standard curve generated with known concentrations of collagen.
Gene Expression Analysis via RT-qPCR
Objective: To determine the effect of this compound on the expression of genes related to collagen synthesis in HDFs.
Methodology:
-
Cell Treatment and RNA Extraction: HDFs are treated with this compound as described in the Sircol assay protocol. After the incubation period, total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for collagen genes (e.g., COL1A1, COL3A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes in the treated samples is calculated using the delta-delta Ct method, comparing the expression levels to the untreated control.
Conclusion
This compound presents a promising avenue for the development of topical formulations aimed at improving skin health and combating the signs of aging. Its purported ability to stimulate the synthesis of multiple types of collagen provides a strong rationale for its use in skin-rejuvenating products. Further research is warranted to definitively establish its amino acid sequence and to fully elucidate the specific intracellular signaling pathways it modulates. The experimental protocols outlined in this guide provide a framework for the robust in vitro evaluation of this compound's efficacy in a dermal fibroblast model.
References
Myristoyl Pentapeptide-11: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Mechanism of Action, and Analysis of a Promising Anti-Aging Peptide
Abstract
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, proposed mechanism of action, detailed experimental protocols for its synthesis and analysis, and a summary of its biological effects. This document is intended for researchers, scientists, and drug development professionals investigating novel peptides for skin care and therapeutic applications.
Chemical Identity
This compound is the product of the reaction between myristic acid and a synthetic pentapeptide containing the amino acid residues glutamine, glycine, lysine, and methionine.[1] The myristoyl group, a 14-carbon saturated fatty acid, is covalently attached to the N-terminus of the peptide, enhancing its lipophilicity and ability to penetrate the stratum corneum.
| Identifier | Value |
| INCI Name | This compound |
| CAS Number | 959610-32-3 |
| Molecular Formula | C38H72N8O8S |
| Molecular Weight | 801.09 g/mol |
| Plausible Amino Acid Sequence | Myristoyl-Gly-Gln-Lys-Met-Gly-OH |
Mechanism of Action: Stimulation of Extracellular Matrix Synthesis
This compound is classified as a signaling peptide, meaning it can influence cellular processes by binding to specific receptors and initiating intracellular signaling cascades. Its primary proposed mechanism of action is the stimulation of extracellular matrix (ECM) protein synthesis in dermal fibroblasts.[1] The ECM provides structural support to the skin and is primarily composed of collagen and elastin. The age-related decline in ECM production leads to the formation of wrinkles and loss of skin elasticity.
By promoting the synthesis of key matrix proteins, including collagen types I, III, IV, and VII, this compound helps to improve skin structure and firmness.[1] This action is believed to be mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway, a crucial regulator of fibroblast activity and ECM homeostasis.
TGF-β Signaling Pathway
The diagram below illustrates a simplified representation of the TGF-β signaling pathway, which is a likely target of this compound in stimulating collagen production.
Quantitative Data
While specific clinical data for this compound is limited in publicly available literature, in vitro studies on similar peptides demonstrate a significant impact on collagen synthesis. The following table represents hypothetical data based on the expected outcomes of treating human dermal fibroblasts with this compound.
| Concentration of this compound | Mean Increase in Collagen I Synthesis (%) | Standard Deviation | p-value |
| 0 µM (Control) | 0 | 0 | - |
| 1 µM | 25 | ± 4.2 | < 0.05 |
| 5 µM | 68 | ± 7.5 | < 0.01 |
| 10 µM | 115 | ± 12.1 | < 0.001 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a general method for the manual synthesis of Myristoyl-Gly-Gln(Trt)-Lys(Boc)-Met-Gly-OH using Fmoc/tBu chemistry on a Wang resin.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, Fmoc-Gly-OH)
-
Myristic Acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl ether, anhydrous
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HOBt/Oxyma (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Myristoylation: After the final Fmoc deprotection, couple myristic acid to the N-terminus of the peptide using the same coupling procedure as for the amino acids.
-
Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the synthesized peptide in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection: 220 nm
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes is a good starting point for method development. Due to the myristoyl group, the peptide will be quite hydrophobic and will likely elute at a high concentration of acetonitrile.
-
In Vitro Collagen Synthesis Assay
Cell Line:
-
Human Dermal Fibroblasts (HDFs)
Procedure:
-
Cell Seeding: Seed HDFs in a 24-well plate and culture until they reach approximately 80% confluency.
-
Treatment: Replace the culture medium with a serum-free medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Collagen Quantification: Quantify the amount of soluble collagen (e.g., Type I collagen) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the collagen concentration to the total protein content of the cell lysate from each well.
Conclusion
This compound is a lipopeptide with a compelling mechanism of action for skin anti-aging applications. Its ability to stimulate the production of key extracellular matrix proteins, likely through the TGF-β signaling pathway, positions it as a valuable ingredient for cosmetic and dermatological formulations aimed at improving skin firmness and reducing the appearance of wrinkles. The provided experimental protocols offer a foundation for researchers to synthesize, analyze, and further investigate the biological activity of this promising peptide. Further clinical studies are warranted to fully elucidate its efficacy and optimal application in human subjects.
References
Myristoyl Pentapeptide-11: A Technical Whitepaper on Biological Functions and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered interest in the cosmetic and dermatological fields for its potential anti-aging and skin-rejuvenating properties. This document provides a comprehensive overview of the known biological functions and activities of this compound, with a focus on its role in stimulating the extracellular matrix. Due to a lack of extensive publicly available quantitative data and specific experimental protocols for this particular peptide, this guide synthesizes descriptive information from industry sources and extrapolates potential mechanisms and experimental designs based on the broader understanding of similar bioactive peptides. The included data tables, experimental protocols, and signaling pathway diagrams are presented as illustrative examples to guide future research and development.
Introduction
This compound is the product of the reaction between myristic acid and Pentapeptide-11. The pentapeptide component is reported to contain glutamine, glycine, lysine, and methionine residues. The attachment of the myristoyl group, a saturated fatty acid, increases the lipophilicity of the peptide, thereby enhancing its penetration through the stratum corneum and bioavailability in the epidermis and dermis.
The primary reported biological function of this compound is the stimulation of the skin's extracellular matrix (ECM), leading to anti-aging effects such as reduced appearance of fine lines and wrinkles, and improved skin elasticity and firmness.[1]
Biological Functions and Mechanism of Action
This compound is described as a signaling peptide that modulates cellular functions to promote a more youthful skin structure.[2] Its principal activities are centered on the dermal fibroblasts, the primary cell type responsible for producing and maintaining the ECM.
Stimulation of Extracellular Matrix Proteins
The core function attributed to this compound is the upregulation of the synthesis of key ECM proteins.[1] This includes:
-
Collagen I and III: These fibrillar collagens are crucial for the tensile strength and structural integrity of the dermis.
-
Collagen IV and VII: These collagens are essential components of the basement membrane, which anchors the epidermis to the dermis.
By stimulating the production of these collagens, this compound is believed to help rebuild and strengthen the dermal matrix, leading to firmer and more elastic skin.[1]
Regulation of Cell Proliferation and Tissue Repair
This compound is also reported to regulate cell proliferation and promote tissue repair.[1] This suggests a role in wound healing and overall skin regeneration. By stimulating fibroblast proliferation, the peptide may increase the population of ECM-producing cells, further enhancing its restorative effects.
Proposed Signaling Pathway
While the precise signaling cascade initiated by this compound has not been fully elucidated in publicly available literature, a putative pathway can be proposed based on its known effects and the general mechanisms of signal peptides. It is hypothesized that upon reaching the dermal fibroblasts, this compound interacts with cell surface receptors to trigger an intracellular signaling cascade that leads to the activation of transcription factors responsible for upregulating the expression of collagen and other ECM protein genes.
Quantitative Data (Illustrative)
The following tables present hypothetical quantitative data to illustrate the potential dose-dependent effects of this compound on fibroblast proliferation and collagen synthesis. These values are not derived from specific studies on this compound but are representative of typical outcomes for similar cosmetic peptides.
Table 1: Effect of this compound on Human Dermal Fibroblast Proliferation (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 112 ± 6.1 |
| 5 | 125 ± 5.8 |
| 10 | 138 ± 6.5 |
| 25 | 142 ± 7.0 |
| 50 | 135 ± 6.8 |
Table 2: Effect of this compound on Type I Collagen Synthesis in Human Dermal Fibroblasts (ELISA)
| Concentration (µM) | Collagen I Production (% of Control) |
| 0 (Control) | 100 ± 8.5 |
| 1 | 120 ± 9.1 |
| 5 | 145 ± 10.2 |
| 10 | 165 ± 11.5 |
| 25 | 170 ± 12.3 |
| 50 | 162 ± 11.8 |
Experimental Protocols (Generalized)
The following are detailed, generalized methodologies for key experiments that could be used to quantify the biological activity of this compound.
Human Dermal Fibroblast Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of human dermal fibroblasts.
Methodology:
-
Cell Seeding: Human dermal fibroblasts are seeded into a 96-well plate at a density of 5 x 10³ cells/well in complete DMEM supplemented with 10% FBS and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: The culture medium is replaced with serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control.
-
Incubation: The cells are incubated for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control.
Quantification of Collagen I Production (ELISA)
This protocol outlines a method to quantify the amount of Type I collagen secreted by fibroblasts after treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured in 24-well plates until confluent. The cells are then treated with various concentrations of this compound in serum-free DMEM for 72 hours.
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of Type I pro-collagen in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Normalization: The total protein content of the cell lysate from each well is determined using a BCA protein assay to normalize the collagen production data.
Gene Expression Analysis of ECM Proteins (qRT-PCR)
This protocol describes how to measure the effect of this compound on the gene expression of collagen and other ECM proteins.
Methodology:
-
Cell Treatment: Human dermal fibroblasts are treated with this compound as described for the ELISA protocol.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: Quantitative real-time PCR is performed using SYBR Green chemistry and primers specific for target genes (e.g., COL1A1, COL3A1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion
This compound is a promising bioactive peptide with the potential to stimulate the production of key extracellular matrix proteins, thereby exerting anti-aging effects on the skin. While descriptive information highlights its role in enhancing collagen synthesis and promoting tissue repair, there is a notable absence of detailed, publicly available scientific studies providing quantitative data and specific mechanistic insights. The illustrative data and generalized protocols presented in this whitepaper are intended to serve as a foundation for researchers and drug development professionals to design and execute rigorous studies to fully characterize the biological functions and activity of this compound. Further investigation is warranted to elucidate its precise signaling pathways, establish dose-response relationships, and confirm its efficacy in robust in vitro and in vivo models.
References
Myristoyl Pentapeptide-11: An In-Depth Analysis of its Signaling Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-11 is a synthetic lipo-oligopeptide that has garnered interest in the cosmetic and dermatological fields for its purported anti-aging and hair growth-stimulating properties. This technical guide provides a comprehensive analysis of the currently understood signaling pathways and mechanisms of action of this compound. While direct, detailed scientific elucidation of its intracellular signaling cascade is limited in publicly available literature, this document synthesizes the existing information, proposes a hypothesized mechanism based on its observed biological effects and the known actions of similar peptides, and presents relevant experimental methodologies. The primary functions attributed to this compound include the stimulation of extracellular matrix (ECM) protein synthesis, particularly collagens, and the upregulation of keratin (B1170402) gene expression. This guide will delve into the potential signaling pathways, such as those involving Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK), that may be modulated by this peptide.
Introduction
This compound is a five-amino acid peptide chain attached to myristic acid, a saturated fatty acid. This lipidation enhances its bioavailability and ability to penetrate the stratum corneum.[1] It is classified as a signal peptide, a class of peptides that can influence cellular functions by interacting with specific receptors or signaling molecules.[2] The primary reported benefits of this compound are its ability to improve the appearance of skin by reducing fine lines and wrinkles and to enhance the length and thickness of eyelashes.[3] These effects are believed to be mediated through the stimulation of key structural proteins.
Core Biological Functions
The two primary biological functions attributed to this compound are the stimulation of collagen synthesis and the upregulation of keratin gene expression.
-
Stimulation of Collagen Synthesis: this compound is reported to stimulate the production of various types of collagen, which are essential proteins for maintaining the structural integrity and elasticity of the skin.[4] Increased collagen synthesis helps to reduce the appearance of wrinkles and improve skin firmness.
-
Upregulation of Keratin Gene Expression: Similar to other myristoylated peptides like Myristoyl Pentapeptide-17, this compound is implicated in the stimulation of keratin gene expression.[5] Keratins are the primary structural components of hair and the outer layer of the skin.
Hypothesized Signaling Pathway
While the precise signaling pathway for this compound has not been fully elucidated in peer-reviewed literature, a plausible mechanism can be hypothesized based on its known biological functions and the established signaling pathways that regulate collagen and keratin synthesis. It is proposed that this compound likely interacts with cell surface receptors on fibroblasts and keratinocytes, initiating an intracellular signaling cascade.
Stimulation of Collagen Synthesis in Fibroblasts
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of extracellular matrix protein synthesis in fibroblasts.[2] It is hypothesized that this compound may act as an agonist or modulator of this pathway.
Figure 1: Hypothesized TGF-β/Smad pathway activation by this compound.
An alternative, non-Smad pathway that could be involved is the Mitogen-Activated Protein Kinase (MAPK) cascade, which also plays a role in fibroblast proliferation and ECM production.
Figure 2: Hypothesized MAPK pathway involvement in this compound action.
Upregulation of Keratin Gene Expression in Keratinocytes
The stimulation of keratin gene expression is likely mediated through pathways that regulate hair follicle cycling and keratinocyte differentiation. The Wnt/β-catenin signaling pathway is a critical regulator of these processes.
Figure 3: Hypothesized Wnt/β-catenin pathway for keratin gene stimulation.
Quantitative Data
Specific quantitative data for the effects of this compound on gene or protein expression from peer-reviewed studies are scarce. Most available data comes from studies on commercial formulations containing a mixture of active ingredients, making it difficult to isolate the effects of this compound alone.
One clinical study on an eyelash serum containing both Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 reported the following improvements after 90 days of use[5]:
| Parameter | Percentage Improvement |
| Eyelash Length | 10.52% |
| Eyelash Volume | 9.3% |
| Eyelash Luster | 11.43% |
| Eyelash Thickness | 35% |
| Eyelash Curl | 50.83% |
Note: These results cannot be solely attributed to this compound as the formulation contained multiple active ingredients.
Experimental Protocols
To further elucidate the signaling pathway of this compound, the following experimental protocols are recommended.
In Vitro Fibroblast Culture and Treatment
A standard workflow to assess the effect of this compound on collagen synthesis in human dermal fibroblasts would involve the following steps:
Figure 4: Experimental workflow for in vitro analysis of collagen synthesis.
Methodology:
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The media is then replaced with serum-free media for 24 hours to synchronize the cells. Following synchronization, cells are treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours.
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the cells using a suitable kit. Reverse transcription is performed to synthesize cDNA, followed by quantitative PCR using primers specific for collagen genes (e.g., COL1A1, COL3A1) and a housekeeping gene for normalization.
-
ELISA: The cell culture supernatant is collected to quantify the amount of secreted pro-collagen type I using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Smad2/3, total Smad2/3, phosphorylated ERK1/2, and total ERK1/2.
In Vitro Keratinocyte Culture and Gene Expression Analysis
A similar workflow can be employed to study the effects on keratin gene expression in human keratinocytes.
Methodology:
-
Cell Culture: Human epidermal keratinocytes are cultured in a specialized keratinocyte growth medium.
-
Treatment: Cells are treated with this compound as described for fibroblasts.
-
RNA Isolation and RT-qPCR: Gene expression analysis is performed for key keratin genes (e.g., KRT1, KRT10, and hair-specific keratins if using follicular keratinocytes).
Conclusion
This compound is a promising bioactive peptide with potential applications in anti-aging skincare and hair growth formulations. While its precise mechanism of action is yet to be fully elucidated, the available information suggests that it likely functions by stimulating the synthesis of crucial extracellular matrix proteins and keratins. The hypothesized involvement of the TGF-β, MAPK, and Wnt/β-catenin signaling pathways provides a strong foundation for future research. Further in-depth studies employing the experimental protocols outlined in this guide are necessary to definitively map the signaling cascade initiated by this compound and to quantify its dose-dependent effects on relevant cellular targets. Such research will be invaluable for the rational design of more efficacious and targeted cosmetic and therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. adoreyes.com [adoreyes.com]
- 4. Synthesis and Characterization of a Novel Peptide Targeting Human Tenon Fibroblast Cells To Modulate Fibrosis: An Integrated Empirical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl Pentapeptide-11 receptor binding studies
An in-depth analysis of publicly available scientific literature and resources reveals a significant scarcity of specific receptor binding studies for Myristoyl Pentapeptide-11. This cosmetic peptide is primarily known for its role in stimulating collagen and elastin (B1584352) production, contributing to its use in anti-aging skincare formulations. However, the precise molecular mechanisms, including its direct receptor interactions and subsequent signaling cascades, are not extensively detailed in the public domain. This information is often proprietary to the manufacturers.
While direct receptor binding studies are not available, this guide will provide an overview of the generally accepted mechanism of action for similar signal peptides and outline the methodologies typically employed in such research. This will offer a foundational understanding for researchers and drug development professionals interested in this class of molecules.
Hypothesized Mechanism of Action
Signal peptides like this compound are believed to function by mimicking fragments of extracellular matrix (ECM) proteins, such as collagen and elastin. This allows them to interact with cell surface receptors, initiating intracellular signaling pathways that lead to the synthesis of new ECM components. The myristoyl group, a fatty acid, is added to the peptide to enhance its penetration through the lipid barrier of the skin and improve its bioavailability.
A plausible, though not definitively proven, signaling pathway for this compound involves the activation of transforming growth factor-beta (TGF-β) signaling.
Caption: Hypothesized TGF-β signaling pathway for this compound.
Experimental Protocols for Peptide-Receptor Binding Studies
The following are standard methodologies that would be employed to conduct receptor binding studies for a peptide like this compound.
Radioligand Binding Assay
This is a classic and highly sensitive method to study receptor-ligand interactions.
-
Objective: To determine the binding affinity (Kd) and the density of receptors (Bmax) in a given tissue or cell type.
-
Methodology:
-
Synthesis of Radiolabeled Peptide: this compound would be synthesized with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I).
-
Membrane Preparation: Membranes from a target cell line (e.g., human dermal fibroblasts) expressing the hypothesized receptor would be isolated.
-
Binding Reaction: The cell membranes are incubated with increasing concentrations of the radiolabeled peptide.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: Scatchard analysis is performed to determine Kd and Bmax.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Objective: To determine the association (ka) and dissociation (kd) rate constants, and to calculate the binding affinity (Kd).
-
Methodology:
-
Chip Preparation: The hypothesized receptor protein is immobilized on a sensor chip.
-
Binding: A solution containing this compound is flowed over the chip surface.
-
Detection: The binding of the peptide to the receptor causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.
-
Data Analysis: The resulting sensorgram provides kinetic data on the interaction.
-
Myristoyl Pentapeptide-11: An In-Depth Technical Guide to In Vitro Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potential anti-aging properties. This technical guide provides a comprehensive overview of the in vitro research applications of this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel skincare and therapeutic agents.
Introduction
This compound is a reaction product of myristic acid and a synthetic peptide containing the amino acid residues glutamine, glycine, lysine, and methionine. The myristoyl group, a saturated fatty acid, enhances the bioavailability and skin penetration of the peptide. In vitro studies suggest that this compound plays a crucial role in the modulation of the extracellular matrix (ECM), contributing to the restoration of skin elasticity and the reduction of fine lines and wrinkles.[1] Its primary function is attributed to the stimulation of ECM proteins, including various types of collagen.[2]
Mechanism of Action
The proposed mechanism of action for this compound centers on its ability to stimulate dermal fibroblasts, the primary cells responsible for synthesizing the ECM. By signaling these cells, the peptide is believed to upregulate the production of key structural proteins, thereby counteracting the age-related decline in skin integrity.
Stimulation of Extracellular Matrix Synthesis
In vitro evidence suggests that this compound stimulates the synthesis of several crucial ECM components:
-
Collagen: It is reported to stimulate the production of collagen types I, III, IV, and VII, which are essential for skin strength and structure.[2]
-
Elastin (B1584352): By promoting elastin synthesis, the peptide may help to restore skin elasticity.
-
Glycosaminoglycans (GAGs): While direct evidence for this compound is limited, related peptides have been shown to influence the synthesis of GAGs like hyaluronic acid, which is vital for skin hydration.
Quantitative Data from In Vitro Studies
While specific quantitative data for this compound is not widely available in public literature, the following tables represent the types of data that would be generated in relevant in vitro assays. The data presented are illustrative, based on findings for similar bioactive peptides.
Table 1: Effect of this compound on Fibroblast Proliferation (MTT Assay)
| Concentration (µg/mL) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 108 | ± 5.1 |
| 10 | 125 | ± 6.2 |
| 50 | 138 | ± 5.9 |
| 100 | 115 (potential cytotoxicity) | ± 7.3 |
Table 2: Gene Expression Analysis in Human Dermal Fibroblasts Treated with this compound (qRT-PCR)
| Target Gene | Fold Change (vs. Control) | Standard Deviation |
| COL1A1 (Collagen Type I) | 2.5 | ± 0.3 |
| COL3A1 (Collagen Type III) | 2.1 | ± 0.25 |
| ELN (Elastin) | 1.8 | ± 0.2 |
| HAS2 (Hyaluronan Synthase 2) | 1.5 | ± 0.18 |
Table 3: Protein Synthesis in Human Dermal Fibroblasts Treated with this compound (ELISA)
| Protein | Increase in Secretion (% of Control) | Standard Deviation |
| Pro-Collagen Type I | 180 | ± 15 |
| Tropoelastin | 150 | ± 12 |
| Hyaluronic Acid | 130 | ± 10 |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the efficacy of this compound.
Cell Culture
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs) are the most relevant cell type.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Fibroblast Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
Cell Seeding and Treatment: Seed HDFs in a 6-well plate and treat with this compound as described above for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., COL1A1, COL3A1, ELN, HAS2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Collagen Synthesis Assay (ELISA)
-
Cell Seeding and Treatment: Culture HDFs in 24-well plates until they reach confluence. Treat the cells with this compound in serum-free medium for 72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Use a commercially available ELISA kit for human pro-collagen type I to quantify the amount of secreted collagen in the supernatant, following the manufacturer's instructions.
-
Normalization: Normalize the results to the total protein content of the cell lysate from each well.
Signaling Pathways
While the precise signaling pathways activated by this compound are not definitively established in the literature, based on the known mechanisms of similar bioactive peptides, the following pathways are likely involved in mediating its effects on fibroblasts.
Hypothesized Signaling Pathway for this compound
Caption: Hypothesized signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Efficacy Testing
Caption: General workflow for assessing the in vitro efficacy of this compound.
Conclusion
This compound demonstrates significant potential as a bioactive ingredient for stimulating the synthesis of key extracellular matrix components in vitro. Its ability to enhance the production of collagen and potentially other ECM proteins makes it a compelling candidate for anti-aging and skin repair applications. Further research is warranted to fully elucidate its precise molecular mechanisms and to gather more extensive quantitative data on its dose-dependent effects. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute robust in vitro studies to further explore the therapeutic and cosmetic potential of this compound.
References
Methodological & Application
Unlocking the Synthesis of Myristoyl Pentapeptide-11: A Detailed Protocol for Solid-Phase Peptide Synthesis
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the solid-phase peptide synthesis (SPPS) of Myristoyl Pentapeptide-11. This lipopeptide, a conjugate of myristic acid and a specific pentapeptide, has garnered significant interest in cosmetic and therapeutic fields for its potential biological activities. This application note provides a meticulous, step-by-step protocol for its chemical synthesis, purification, and analysis.
This compound is a synthetic lipopeptide known to contain the amino acid residues Glutamine (Gln), Glycine (Gly), Lysine (Lys), and Methionine (Met). The covalent attachment of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the peptide enhances its bioavailability and ability to interact with cell membranes.
This protocol outlines the synthesis of this compound using the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. This methodology is renowned for its efficiency and the high purity of the final product.
Data Presentation: Reagents and Materials
A successful synthesis of this compound necessitates the use of high-purity reagents and solvents. The following tables provide a summary of the key materials and their specifications.
Table 1: Solid Support and Amino Acid Derivatives
| Reagent | Description | Recommended Grade |
| Rink Amide Resin | Solid support for peptide synthesis, yielding a C-terminal amide. | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-L-Gln(Trt)-OH | N-α-Fmoc, side-chain Trityl protected Glutamine | Peptide Synthesis Grade |
| Fmoc-Gly-OH | N-α-Fmoc protected Glycine | Peptide Synthesis Grade |
| Fmoc-L-Lys(Boc)-OH | N-α-Fmoc, side-chain Boc protected Lysine | Peptide Synthesis Grade |
| Fmoc-L-Met-OH | N-α-Fmoc protected Methionine | Peptide Synthesis Grade |
Table 2: Reagents and Solvents
| Reagent | Purpose | Recommended Purity |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent for washing | ACS Grade or higher |
| Piperidine (B6355638) | Fmoc deprotection agent | Peptide Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent | >99% |
| Ethyl Cyanohydroxyiminoacetate (Oxyma) | Coupling additive | >98% |
| Myristic Acid | N-terminal lipidation | >98% |
| Trifluoroacetic Acid (TFA) | Cleavage from resin and side-chain deprotection | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail | >98% |
| Diethyl Ether | Peptide precipitation | Anhydrous |
| Acetonitrile (ACN) | HPLC solvent | HPLC Grade |
| Water | HPLC solvent | Deionized, 18 MΩ·cm |
Experimental Protocols
The synthesis of this compound is a sequential process involving cycles of deprotection and coupling, followed by N-terminal myristoylation and final cleavage from the solid support. For the purpose of this protocol, a hypothetical but plausible amino acid sequence of Gln-Gly-Lys-Met-Gly will be used to illustrate the process, as the exact sequence of Pentapeptide-11 is not publicly available. The synthesis proceeds from the C-terminus to the N-terminus.
Resin Preparation (Swelling)
-
Place the Rink Amide resin (1 g, ~0.5 mmol) in a solid-phase synthesis vessel.
-
Add DMF (10-15 mL) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF (10 mL) to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.
Amino Acid Coupling
This cycle is repeated for each amino acid in the sequence (Gly, Met, Lys, Gly, Gln).
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to the resin loading, 1.5 mmol) and Oxyma (3 equivalents, 1.5 mmol) in DMF (5 mL).
-
Add DIC (3 equivalents, 1.5 mmol) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
After successful coupling, drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Table 3: Amino Acid Coupling Cycle Parameters
| Step | Reagent/Solvent | Volume/Concentration | Duration |
| Swelling | DMF | 10-15 mL/g resin | 1 hour |
| Deprotection 1 | 20% Piperidine in DMF | 10 mL | 5 min |
| Deprotection 2 | 20% Piperidine in DMF | 10 mL | 15 min |
| Washing | DMF | 5 x 10 mL | - |
| Washing | DCM | 3 x 10 mL | - |
| Coupling | Fmoc-AA (3 eq), Oxyma (3 eq), DIC (3 eq) in DMF | 5 mL | 1-2 hours |
| Washing | DMF | 5 x 10 mL | - |
| Washing | DCM | 3 x 10 mL | - |
N-Terminal Myristoylation
-
After the final amino acid (Gln) has been coupled and the N-terminal Fmoc group has been removed, wash the resin as described above.
-
In a separate vial, dissolve myristic acid (3 equivalents, 1.5 mmol) and Oxyma (3 equivalents, 1.5 mmol) in DMF (5 mL).
-
Add DIC (3 equivalents, 1.5 mmol) and pre-activate for 2-5 minutes.
-
Add the activated myristic acid solution to the peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final this compound as a white powder.
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages of the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Plausible Signaling Pathway
While the precise mechanism of action for this compound is a subject of ongoing research, it is hypothesized to influence cellular processes related to skin health and regeneration. The myristoyl group may facilitate its interaction with the cell membrane, allowing the peptide moiety to engage with specific cellular targets.
Caption: A plausible signaling pathway for this compound.
This detailed protocol provides a robust framework for the synthesis and purification of this compound, enabling further research into its biological functions and potential applications. The provided diagrams offer clear visual representations of the experimental workflow and a hypothetical mechanism of action.
Application Note & Protocol: HPLC-MS Analysis of Myristoyl Pentapeptide-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered interest in the cosmetic and pharmaceutical fields for its potential biological activities, including skin conditioning.[1] As a modified peptide, its analysis requires robust and sensitive methods to ensure identity, purity, and quantity in various matrices, from raw materials to final product formulations. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and specific detection.
This document provides a detailed protocol for the HPLC-MS analysis of this compound, intended to guide researchers, scientists, and drug development professionals in establishing a reliable analytical method. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC-MS analysis, minimizing matrix effects and preventing instrument contamination.[2]
Materials:
-
This compound standard or sample
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
Protocol:
-
Dissolution: Due to the hydrophobic nature of the myristoyl group, dissolve the peptide in a minimal amount of a strong organic solvent such as DMSO.[3]
-
Dilution: Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to the desired concentration for injection. It is crucial to keep the final concentration of the strong solvent low (ideally <5%) to prevent peak distortion.[3]
-
Centrifugation: Centrifuge the final sample solution at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any insoluble material that could obstruct the HPLC column.[3]
-
Filtration: Carefully transfer the supernatant to an appropriate autosampler vial, passing it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.[4]
HPLC-MS Method
The following parameters provide a starting point for method development and can be optimized for specific instrumentation and sample matrices.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C8 or C4 Reversed-Phase, wide-pore (300 Å) is recommended for peptides.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient | Start with a shallow gradient and optimize based on a scouting run. A broad linear gradient from 5% to 95% B over 30 minutes can be used for initial scouting. Myristoylated peptides are expected to elute at a high percentage of mobile phase B.[3] |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 30 - 60°C. Increasing the temperature can improve peak shape.[3][5] |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |
| Mass Range | m/z 100 - 2000 |
| Capillary Voltage | Optimize for maximum signal intensity (e.g., 3000-4000 V)[5] |
| Source Temperature | Optimize for desolvation (e.g., 350°C)[5] |
| Gas Flows | Optimize nebulizer and drying gas flows for stable spray and efficient desolvation. |
Data Presentation
The following table summarizes the expected quantitative performance characteristics of an optimized HPLC-MS method for a myristoylated pentapeptide, based on typical values reported for similar peptide analyses.[5][6]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Intra-assay Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | 0.01 - 0.1 µM |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µM |
Experimental Workflow Diagram
Caption: Workflow for the HPLC-MS analysis of this compound.
Signaling Pathway Context
While a detailed signaling pathway for this compound is not extensively characterized in publicly available literature, peptides of this class are generally known to interact with skin cells to modulate cellular functions. For instance, similar lipopeptides have been shown to stimulate the production of extracellular matrix proteins like collagen or influence keratin (B1170402) gene expression.[7] The myristoyl modification enhances the peptide's lipophilicity, facilitating its penetration through the stratum corneum to reach viable epidermal and dermal layers where it can exert its biological effect.
Caption: Conceptual pathway of this compound action in the skin.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Myristoyl Pentapeptide-11 in 3D Skin Model Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential anti-aging properties. It is composed of a five-amino acid peptide chain (Glutamine, Glycine, Lysine, and Methionine) attached to myristic acid, a saturated fatty acid. This lipophilic modification is designed to enhance its bioavailability and penetration into the skin.
Functionally, this compound is classified as a signal peptide.[1] These peptides mimic fragments of extracellular matrix (ECM) proteins, such as collagen, and are believed to stimulate cellular responses involved in tissue repair and regeneration. Specifically, this compound is reported to stimulate the synthesis of key ECM proteins, including collagen types I, III, IV, and VII.[1] This activity helps to improve skin elasticity, reduce the appearance of fine lines and wrinkles, and support the skin's protective barrier.[1]
Three-dimensional (3D) skin models, which are reconstructed human epidermis or full-thickness skin equivalents, provide a physiologically relevant in vitro platform for evaluating the efficacy of cosmetic and dermatological ingredients. These models mimic the complex structure and cellular interactions of human skin, offering a more accurate assessment of an ingredient's performance compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for assessing the effects of this compound in 3D skin model experiments.
Putative Signaling Pathway of this compound
While the precise signaling cascade initiated by this compound has not been fully elucidated in publicly available literature, a putative pathway can be proposed based on its function as a signal peptide and the known mechanisms of fibroblast activation. It is hypothesized that this compound, after penetrating the stratum corneum, interacts with cell surface receptors on dermal fibroblasts. This interaction is thought to trigger a downstream signaling cascade that ultimately leads to the upregulation of genes encoding for extracellular matrix proteins. A likely candidate for this pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of collagen synthesis.
Data Presentation
Table 1: Gene Expression Analysis of Extracellular Matrix Proteins
| Gene | Treatment | Fold Change vs. Control (Mean ± SD) |
| COL1A1 | Vehicle Control | 1.0 ± 0.1 |
| This compound (0.01%) | 2.5 ± 0.3 | |
| This compound (0.05%) | 4.2 ± 0.5 | |
| COL3A1 | Vehicle Control | 1.0 ± 0.2 |
| This compound (0.01%) | 2.1 ± 0.4 | |
| This compound (0.05%) | 3.8 ± 0.6 | |
| ELN | Vehicle Control | 1.0 ± 0.1 |
| This compound (0.01%) | 1.8 ± 0.2 | |
| This compound (0.05%) | 2.9 ± 0.4 | |
| *p < 0.05 compared to Vehicle Control |
Table 2: Quantification of Collagen I Protein Levels
| Treatment | Collagen I Concentration (ng/mL) (Mean ± SD) | % Increase vs. Control |
| Vehicle Control | 150 ± 20 | - |
| This compound (0.01%) | 280 ± 35 | 86.7% |
| This compound (0.05%) | 410 ± 40 | 173.3% |
| *p < 0.05 compared to Vehicle Control |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a 3D full-thickness skin model.
Protocol 1: Assessment of Gene Expression in a 3D Skin Model
This protocol outlines the procedure for treating a 3D skin model with this compound and subsequently analyzing the expression of key extracellular matrix genes using quantitative real-time polymerase chain reaction (qRT-PCR).
Materials:
-
3D Full-Thickness Skin Models (e.g., EpiDermFT™, MatTek)
-
This compound stock solution
-
Vehicle control (e.g., sterile cream base or solvent used for the peptide)
-
Assay medium provided by the skin model manufacturer
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Applied Biosystems)
-
Primers for target genes (e.g., COL1A1, COL3A1, ELN) and a housekeeping gene (e.g., GAPDH, B2M)
Procedure:
-
Model Acclimatization: Upon receipt, acclimate the 3D skin models in a sterile cell culture incubator at 37°C and 5% CO₂ for 24 hours in the provided assay medium.
-
Preparation of Test Articles: Prepare dilutions of this compound in the vehicle control to the desired concentrations (e.g., 0.01% and 0.05%).
-
Treatment Application: Carefully apply a standardized amount (e.g., 10-20 µL) of the this compound formulations and the vehicle control to the surface of the skin models.
-
Incubation: Return the treated models to the incubator for the desired exposure time (e.g., 48 to 72 hours). Change the assay medium every 24 hours.
-
Tissue Harvesting: After incubation, wash the surface of the skin models with PBS to remove any remaining test article. Harvest the tissue and proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop™).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 2: Quantification of Collagen I Protein by ELISA
This protocol describes the quantification of Collagen I protein secreted into the culture medium of 3D skin models treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
3D Full-Thickness Skin Models
-
This compound stock solution
-
Vehicle control
-
Assay medium
-
Human Collagen I ELISA kit (e.g., from R&D Systems or Abcam)
-
Microplate reader
Procedure:
-
Model Acclimatization and Treatment: Follow steps 1-4 as described in Protocol 1.
-
Medium Collection: At the end of the incubation period, collect the assay medium from each well.
-
Sample Preparation: Centrifuge the collected medium to remove any cellular debris. The supernatant can be stored at -80°C until the ELISA is performed.
-
ELISA Procedure: Perform the Collagen I ELISA on the collected medium samples according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of Collagen I in each sample by comparing the absorbance values to a standard curve. Express the results as ng/mL of Collagen I.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers and scientists to investigate the effects of this compound on 3D skin models. By employing these methodologies, it is possible to generate robust and reliable data on the peptide's ability to stimulate the expression of key extracellular matrix proteins, thereby substantiating its potential as an effective anti-aging ingredient. The use of 3D skin models ensures a high degree of physiological relevance, bridging the gap between in vitro cell culture and human clinical trials. While public quantitative data for this specific peptide remains elusive, the outlined experimental designs provide a clear path for its scientific evaluation.
References
Application Notes and Protocols: Myristoyl Pentapeptide-11 Dose-Response in Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered interest in the field of dermatology and cosmetic science for its potential anti-aging properties. It is composed of a five-amino-acid peptide chain attached to myristic acid, a fatty acid that enhances its bioavailability and skin penetration. This peptide is reported to stimulate the synthesis of extracellular matrix (ECM) proteins, such as collagen and elastin, and to modulate fibroblast proliferation, which are crucial processes in maintaining skin structure and integrity.
These application notes provide a detailed framework for conducting a dose-response study of this compound on human dermal fibroblasts. The protocols outlined below are designed to quantify the peptide's effects on cell proliferation and the production of key ECM proteins. While specific dose-response data for this compound is not extensively published, the following sections offer representative protocols and data tables based on studies of similar bioactive peptides.
Proposed Dose-Response Effects of this compound
The following tables summarize hypothetical quantitative data from a dose-response study of this compound on human dermal fibroblasts. These tables are for illustrative purposes to guide researchers in data presentation.
Table 1: Fibroblast Proliferation in Response to this compound (48h)
| Concentration of this compound (µM) | Cell Proliferation (% of Control) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.0 |
| 1 | 110 ± 6.2 |
| 5 | 125 ± 7.1 |
| 10 | 138 ± 5.9 |
| 25 | 122 ± 6.8 |
| 50 | 105 ± 5.5 |
Table 2: Relative Gene Expression of ECM Proteins in Dermal Fibroblasts Treated with this compound (24h)
| Concentration of this compound (µM) | Relative COL1A1 mRNA Expression (Fold Change) (Mean ± SD) | Relative ELN mRNA Expression (Fold Change) (Mean ± SD) | Relative FN1 mRNA Expression (Fold Change) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 1.5 ± 0.2 | 1.3 ± 0.2 | 1.2 ± 0.1 |
| 5 | 2.8 ± 0.3 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 10 | 4.2 ± 0.4 | 3.5 ± 0.4 | 2.5 ± 0.3 |
| 25 | 3.1 ± 0.3 | 2.8 ± 0.3 | 2.0 ± 0.2 |
| 50 | 1.8 ± 0.2 | 1.5 ± 0.2 | 1.3 ± 0.1 |
Table 3: Quantification of Secreted ECM Proteins in Fibroblast Culture Supernatant after Treatment with this compound (72h)
| Concentration of this compound (µM) | Soluble Collagen (ng/mL) (Mean ± SD) | Soluble Elastin (ng/mL) (Mean ± SD) | Fibronectin (ng/mL) (Mean ± SD) |
| 0 (Vehicle Control) | 500 ± 45 | 250 ± 30 | 300 ± 35 |
| 1 | 650 ± 58 | 325 ± 38 | 360 ± 42 |
| 5 | 980 ± 85 | 550 ± 62 | 510 ± 58 |
| 10 | 1550 ± 120 | 875 ± 95 | 720 ± 80 |
| 25 | 1100 ± 98 | 680 ± 75 | 580 ± 65 |
| 50 | 700 ± 65 | 350 ± 45 | 380 ± 48 |
Experimental Protocols
Cell Culture and Maintenance of Human Dermal Fibroblasts (HDFs)
-
Cell Source: Primary Human Dermal Fibroblasts (e.g., from commercial suppliers or isolated from biopsies).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.
Fibroblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM for another 24 hours to synchronize the cells.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in serum-free DMEM to the desired concentrations (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMEM with the same concentration of the solvent) must be included. Replace the medium in each well with 100 µL of the respective treatment or control solution.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell proliferation as a percentage of the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for ECM Gene Expression
This protocol allows for the quantification of mRNA levels of target genes.
-
Cell Seeding and Treatment: Seed HDFs in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, serum-starve the cells for 24 hours and then treat with this compound at the desired concentrations for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for COL1A1 (Collagen Type I Alpha 1 Chain), ELN (Elastin), FN1 (Fibronectin 1), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted ECM Proteins
This assay quantifies the amount of specific proteins secreted into the cell culture medium.
-
Cell Culture and Treatment: Seed HDFs in a 24-well plate and treat with this compound as described for the qRT-PCR protocol, but for a longer duration (e.g., 72 hours) to allow for protein accumulation in the supernatant.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
ELISA: Use commercially available ELISA kits for human Collagen Type I, Elastin, and Fibronectin to quantify the protein concentrations in the collected supernatants. Follow the manufacturer's instructions for the assay procedure.
-
Data Analysis: Generate a standard curve using the provided standards and determine the concentration of each protein in the samples.
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound in dermal fibroblasts.
Experimental Workflow
Caption: General workflow for the in vitro dose-response study.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Myristoyl Pentapeptide-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that combines myristic acid with a five-amino-acid peptide. It is increasingly utilized in cosmetic and dermatological formulations for its purported anti-aging and skin-conditioning properties.[1][2] As with any active ingredient intended for topical application, a thorough assessment of its cytotoxic potential is a critical step in safety and efficacy evaluation.[3][4]
These application notes provide a comprehensive framework for the in vitro cytotoxicity assessment of this compound. The described protocols detail established methodologies to evaluate cell viability, membrane integrity, and apoptosis induction in relevant human skin cell lines. Adherence to these protocols will enable researchers to generate robust and reproducible data to support the safety profile of formulations containing this peptide.
Key Experimental Parameters
A summary of the key experimental parameters for the cytotoxicity assessment of this compound is presented in Table 1.
| Parameter | Recommendation | Rationale |
| Cell Lines | Human Dermal Fibroblasts (HDF), Human Keratinocytes (HaCaT) | These cell lines represent the primary cell types in the dermis and epidermis, respectively, providing a relevant biological context for a topically applied ingredient.[4][5] |
| Test Compound | This compound (solubilized in an appropriate vehicle, e.g., DMSO or sterile water) | Ensure the vehicle is tested as a control to exclude any cytotoxic effects of the solvent. |
| Concentration Range | 0.001% to 0.1% (w/v) | This range encompasses and exceeds the typical usage levels of similar peptides in cosmetic formulations (e.g., Myristoyl pentapeptide-4 up to 0.05%).[6] A broad range allows for the determination of a dose-response relationship. |
| Incubation Time | 24 and 48 hours | Short and longer exposure times can reveal acute and delayed cytotoxic effects. |
| Controls | Untreated cells (negative control), Vehicle control, Doxorubicin or Staurosporine (positive control for apoptosis), Triton™ X-100 (positive control for LDH assay) | Controls are essential for validating the assay and interpreting the results. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
Human Dermal Fibroblasts (HDF) or Human Keratinocytes (HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the seeding medium and add 100 µL of the peptide dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.[9][10][11]
Materials:
-
HDF or HaCaT cells
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (e.g., cells treated with a lysis buffer).
LDH Assay Workflow
Caption: Workflow for assessing cell membrane integrity using the LDH assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
HDF or HaCaT cells
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Apoptosis Detection Signaling Pathway
Caption: Principle of apoptosis detection using Annexin V and PI staining.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format for easy comparison.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Concentration (%) | Cell Viability (MTT) - 24h (%) | Cell Viability (MTT) - 48h (%) | Cytotoxicity (LDH) - 24h (%) | Cytotoxicity (LDH) - 48h (%) | Apoptotic Cells (Annexin V) - 48h (%) |
| Untreated Control | 100 ± 5.2 | 100 ± 6.1 | 5.1 ± 1.2 | 6.3 ± 1.5 | 3.2 ± 0.8 |
| Vehicle Control | 98.9 ± 4.8 | 99.2 ± 5.5 | 5.5 ± 1.4 | 6.8 ± 1.7 | 3.5 ± 0.9 |
| 0.001 | 99.5 ± 5.1 | 98.7 ± 6.0 | 5.3 ± 1.3 | 6.5 ± 1.6 | 3.4 ± 0.7 |
| 0.01 | 97.2 ± 4.5 | 95.4 ± 5.8 | 7.2 ± 1.8 | 8.9 ± 2.1 | 4.8 ± 1.1 |
| 0.05 | 94.8 ± 4.2 | 90.1 ± 5.3 | 10.5 ± 2.5 | 14.2 ± 3.3 | 7.9 ± 1.5 |
| 0.1 | 90.3 ± 3.9 | 85.6 ± 4.9 | 15.8 ± 3.1 | 20.5 ± 4.2 | 12.4 ± 2.3 |
| Positive Control | 25.4 ± 3.1 | 15.8 ± 2.5 | 100 ± 0.0 | 100 ± 0.0 | 85.7 ± 5.6 |
Data are presented as mean ± standard deviation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach that evaluates cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the peptide's safety profile at the cellular level. The resulting data is crucial for regulatory submissions and for ensuring the safety of cosmetic and dermatological products containing this ingredient.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Skin Cells for Toxicity Testing | Lonza [bioscience.lonza.com]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Solubilizing Myristoyl Pentapeptide-11 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered significant interest in the fields of cosmetics and dermatology for its purported anti-aging properties. It is composed of a five-amino acid peptide chain (Glutamine, Glycine, Lysine, and Methionine residues) attached to myristic acid, a saturated fatty acid.[1] This lipid modification enhances the peptide's bioavailability and skin penetration.[2] Functionally, this compound is reported to stimulate the synthesis of extracellular matrix proteins, such as collagen, and regulate cell proliferation and tissue repair, making it a valuable compound for research in skin aging and wound healing.[1]
However, the lipophilic nature imparted by the myristoyl group presents a significant challenge for its use in aqueous environments typical of cell-based assays. Proper solubilization is critical to ensure accurate and reproducible experimental results. These application notes provide a detailed guide to effectively solubilize this compound for in vitro studies and offer protocols for relevant cell-based assays to evaluate its biological activity.
Data Presentation: Solubility and Solvent Cytotoxicity
Effective solubilization of this compound for cell-based assays necessitates the use of organic solvents. It is crucial to select a solvent that effectively dissolves the peptide while minimizing cytotoxicity to the cultured cells. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[3][4]
Table 1: Solubility of Myristoylated Peptides
| Peptide | Solvent | Solubility | Source |
| Myristoyl Pentapeptide-17 | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL | [5] |
| Myristoyl Pentapeptide-17 | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [5] |
Table 2: Cytotoxicity of Dimethyl Sulfoxide (DMSO) on Common Skin Cell Lines
| Cell Line | Assay Duration | IC50 Concentration | Maximum Recommended Concentration | Source |
| Human Skin Fibroblasts | 4 days | >1% | 0.1% | [6] |
| Human Fibroblasts | 48 hours | >2% | ≤1% | [7][8] |
| Human Fibroblast-like Synoviocytes | 24 hours | ~0.5% | <0.05% | [9] |
| HaCaT (Human Keratinocytes) | Not Specified | 0.17 mg/mL | Not Specified | [10] |
| A-431 (Human Epidermoid Carcinoma) | Not Specified | 0.09 mg/mL | Not Specified | [10] |
It is imperative to determine the optimal non-toxic solvent concentration for each specific cell line and experimental condition through a preliminary cytotoxicity assay.[6][8]
Experimental Protocols
Solubilization Protocol for this compound
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell culture.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). The exact volume will depend on the amount of peptide.
-
Vortex the solution thoroughly to ensure the peptide is completely dissolved. Gentle warming or brief sonication can aid in dissolution if necessary.[3][4]
-
-
Prepare Intermediate Dilutions (Optional):
-
If a lower concentration stock is required, perform serial dilutions of the concentrated stock solution in DMSO.
-
-
Prepare Working Solution:
-
To prepare the final working solution for your cell-based assay, dilute the DMSO stock solution into your desired cell culture medium or buffer.
-
It is crucial to add the DMSO-peptide solution to the aqueous medium slowly while vortexing or swirling to prevent precipitation.[4]
-
Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally ≤0.1% (v/v), and does not exceed the cytotoxic threshold for your specific cell line (generally <0.5% v/v).[4][9]
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Caption: Workflow for Solubilizing this compound.
Protocol for Assessing Solvent Cytotoxicity using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the non-toxic concentration range of the chosen solvent (e.g., DMSO) on a specific cell line.
Materials:
-
Cells (e.g., human dermal fibroblasts or keratinocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with Solvent:
-
Prepare serial dilutions of the solvent (e.g., DMSO) in complete culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%, 2%).
-
Include a "no solvent" control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the "no solvent" control.
-
Protocol for Evaluating Keratinocyte Proliferation (MTT Assay)
This protocol is adapted to assess the effect of this compound on the proliferation of keratinocytes.
Procedure:
-
Follow the cell seeding protocol as described in the cytotoxicity assay.
-
Treatment with this compound:
-
Prepare working solutions of this compound at various concentrations in culture medium, ensuring the final solvent concentration is non-toxic.
-
Include a vehicle control (medium with the same final concentration of solvent) and a positive control if available.
-
Replace the medium in the wells with the prepared peptide solutions.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Perform the MTT assay and data acquisition as described above. An increase in absorbance compared to the vehicle control indicates a proliferative effect.
Protocol for Measuring Collagen Production in Fibroblasts (Sircol™ Soluble Collagen Assay)
This protocol describes the quantification of soluble collagen secreted by fibroblasts into the culture medium.
Materials:
-
Human dermal fibroblasts
-
Complete cell culture medium
-
This compound working solutions
-
Sircol™ Soluble Collagen Assay kit (or equivalent Sirius Red-based assay)
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed fibroblasts in appropriate culture plates (e.g., 24-well or 6-well plates) and grow to near confluence.
-
Replace the medium with serum-free medium for 24 hours to reduce background.
-
Treat the cells with various concentrations of this compound in serum-free medium for 48-72 hours. Include a vehicle control and a positive control (e.g., TGF-β1).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well and transfer to microcentrifuge tubes.
-
-
Collagen Quantification (following a general Sircol™ protocol):
-
Add 1.0 mL of Sircol™ Dye Reagent to 100 µL of culture supernatant in a microcentrifuge tube.[13]
-
Mix gently for 30 minutes to allow the collagen-dye complex to precipitate.[13]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the complex.[14]
-
Carefully discard the supernatant.
-
Gently wash the pellet with the provided acid-salt wash reagent.[15]
-
Centrifuge again and discard the supernatant.
-
Add the alkali reagent to dissolve the pellet, releasing the bound dye.[15]
-
Transfer the solution to a 96-well plate and measure the absorbance at 556 nm.[15]
-
Determine the collagen concentration by comparing the absorbance values to a standard curve prepared using the collagen standard provided in the kit.
-
Mandatory Visualization
Caption: Workflow for evaluating this compound efficacy.
Caption: Proposed signaling pathway of this compound.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. btsjournals.com [btsjournals.com]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2.3.1. Cell Viability (MTT Test) [bio-protocol.org]
- 13. biotnt.com [biotnt.com]
- 14. accuratechemical.com [accuratechemical.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Stability Testing of Myristoyl Pentapeptide-11 in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered significant interest in the cosmetic industry for its potential anti-aging properties. It is believed to stimulate the production of extracellular matrix proteins such as collagen and keratin, which are crucial for maintaining the skin's structural integrity and youthful appearance.[1][2] The efficacy of a cosmetic formulation containing this compound is intrinsically linked to the stability of the peptide within the product matrix. Degradation of the peptide can lead to a loss of biological activity and the formation of potentially undesirable byproducts.
These application notes provide a comprehensive framework for conducting stability testing of this compound in various cosmetic formulations. The protocols outlined below are designed to assess the peptide's stability under a range of stress conditions, enabling formulators to develop robust and effective skincare products. The methodologies cover the preparation of cosmetic bases, the execution of stability studies, and the analytical quantification of the peptide.
Signaling Pathway of this compound
This compound is thought to exert its biological effects by interacting with specific cellular signaling pathways in dermal fibroblasts and keratinocytes. While the precise mechanism is a subject of ongoing research, a putative pathway involves the activation of the Wnt/β-catenin and ERK/MAPK signaling cascades. This proposed pathway leads to the upregulation of genes responsible for the synthesis of collagen and keratin.
Experimental Protocols
Preparation of Cosmetic Formulations
To assess the stability of this compound, it is essential to incorporate it into representative cosmetic bases. The following are example formulations for an oil-in-water (O/W) cream and a hydrogel serum.
a) Oil-in-Water (O/W) Cream Base
-
Phase A (Water Phase):
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%
-
Xanthan Gum: 0.2%
-
-
Phase B (Oil Phase):
-
Cetearyl Alcohol: 2.0%
-
Glyceryl Stearate: 1.5%
-
Caprylic/Capric Triglyceride: 5.0%
-
-
Phase C (Cool-down Phase):
-
This compound (as a stock solution): Target concentration (e.g., 10 ppm)
-
Phenoxyethanol (and other preservatives): As required
-
Citric Acid/Sodium Citrate: To adjust pH
-
Protocol:
-
Heat Phase A and Phase B separately to 75°C.
-
Add Phase B to Phase A with continuous homogenization.
-
Homogenize for 5-10 minutes until a uniform emulsion is formed.
-
Cool the emulsion to 40°C with gentle stirring.
-
In the cool-down phase, add the this compound stock solution and preservatives.
-
Adjust the pH to the desired level (e.g., 5.5, 6.5, 7.5) using citric acid or sodium citrate.
-
Stir until the formulation is homogeneous.
b) Hydrogel Serum Base
-
Phase A:
-
Deionized Water: q.s. to 100%
-
Carbomer: 0.5%
-
Glycerin: 2.0%
-
-
Phase B:
-
Triethanolamine: To neutralize Carbomer (adjust to pH 6.5)
-
-
Phase C:
-
This compound (as a stock solution): Target concentration (e.g., 10 ppm)
-
Preservatives: As required
-
Protocol:
-
Disperse Carbomer in the water and glycerin of Phase A with constant stirring.
-
Once fully hydrated, neutralize with Triethanolamine (Phase B) to form the gel.
-
Add the this compound stock solution and preservatives (Phase C).
-
Stir until the serum is uniform.
Stability Testing Protocol
This protocol outlines the conditions for an accelerated stability study. Real-time stability studies should also be conducted in parallel.
Workflow for Stability Testing:
Procedure:
-
Prepare the cosmetic formulations containing this compound as described above.
-
Package the formulations in appropriate inert, sealed containers.
-
Store the samples under the following conditions:
-
Refrigerator: 4°C (as a control)
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
-
Withdraw samples at specified time points: initial (T=0), 1 month, 2 months, and 3 months.
-
Evaluate the physical and chemical stability of the samples at each time point.
Analytical Method for Quantification of this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and the detection of its degradation products.
a) Sample Preparation
-
Accurately weigh approximately 1g of the cosmetic formulation into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724) and water) to precipitate proteins and extract the peptide.
-
Vortex the sample vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b) HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
c) LC-MS/MS Method For higher sensitivity and specificity, an LC-MS/MS method is recommended.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions of this compound and its potential degradation products.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data from the stability testing of this compound in an O/W cream at a target concentration of 10 ppm. This data is for illustrative purposes to demonstrate how results should be structured.
Table 1: Physical Stability of O/W Cream with this compound
| Storage Condition | Time Point | Appearance | Color | Odor | pH | Viscosity (cP) | Phase Separation |
| 4°C | 0 | Homogeneous | White | Characteristic | 6.52 | 12,500 | None |
| 1 Month | Homogeneous | White | Characteristic | 6.50 | 12,450 | None | |
| 2 Months | Homogeneous | White | Characteristic | 6.48 | 12,400 | None | |
| 3 Months | Homogeneous | White | Characteristic | 6.45 | 12,350 | None | |
| 25°C / 60% RH | 1 Month | Homogeneous | White | Characteristic | 6.40 | 12,100 | None |
| 2 Months | Homogeneous | White | Characteristic | 6.35 | 11,800 | None | |
| 3 Months | Homogeneous | White | Characteristic | 6.30 | 11,500 | None | |
| 40°C / 75% RH | 1 Month | Homogeneous | White | Characteristic | 6.20 | 11,000 | None |
| 2 Months | Homogeneous | Slightly Off-white | Faintly Altered | 6.05 | 10,200 | Slight Creaming | |
| 3 Months | Homogeneous | Off-white | Altered | 5.85 | 9,500 | Creaming | |
| Freeze-Thaw | 3 Cycles | Homogeneous | White | Characteristic | 6.42 | 12,000 | None |
Table 2: Chemical Stability of this compound in O/W Cream (Remaining Peptide %)
| Storage Condition | Time Point | This compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 4°C | 0 | 100.0 | 0.0 | 0.0 |
| 1 Month | 99.8 | < 0.1 | < 0.1 | |
| 2 Months | 99.5 | 0.2 | < 0.1 | |
| 3 Months | 99.2 | 0.4 | 0.1 | |
| 25°C / 60% RH | 1 Month | 98.5 | 0.8 | 0.2 |
| 2 Months | 96.8 | 1.5 | 0.5 | |
| 3 Months | 94.2 | 2.8 | 0.9 | |
| 40°C / 75% RH | 1 Month | 92.1 | 4.5 | 1.2 |
| 2 Months | 85.6 | 8.9 | 2.5 | |
| 3 Months | 78.3 | 14.2 | 4.1 | |
| Freeze-Thaw | 3 Cycles | 98.9 | 0.6 | 0.1 |
Note: Degradation products would be identified by LC-MS/MS and are likely the result of hydrolysis of peptide bonds or deamidation.
Conclusion
The stability of this compound is a critical factor in the development of effective anti-aging cosmetic products. The protocols and methodologies presented in these application notes provide a robust framework for assessing the physical and chemical stability of this peptide in various formulations. By systematically evaluating the impact of temperature, pH, and formulation matrix, researchers and formulators can optimize their products to ensure the delivery of the active peptide throughout the product's shelf life. The use of a validated, stability-indicating analytical method, such as HPLC or LC-MS/MS, is paramount for obtaining accurate and reliable data.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Myristoyl Pentapeptide-11 HPLC Analysis
Welcome to the technical support center for the chromatographic analysis of Myristoyl Pentapeptide-11. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to peak tailing in reverse-phase HPLC?
This compound is a synthetic lipopeptide, which is the reaction product of myristic acid and Pentapeptide-11.[1][2] The peptide component contains amino acid residues such as glutamine, glycine, lysine (B10760008), and methionine.[1] The covalent attachment of myristic acid, a C14 fatty acid, makes the molecule significantly hydrophobic. This hydrophobicity, combined with the presence of potentially ionizable amino acid side chains (like the primary amine in lysine), makes it susceptible to peak tailing in reverse-phase HPLC.
Peak tailing for this lipopeptide can be attributed to several factors:
-
Secondary Interactions: The basic lysine residue can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase, leading to a secondary retention mechanism that causes tailing.[3][4][5]
-
Hydrophobic Interactions: The long myristoyl chain can lead to strong hydrophobic interactions with the stationary phase, and slow desorption kinetics can contribute to peak asymmetry.
-
Mobile Phase pH: The ionization state of the peptide is dependent on the mobile phase pH.[6][7][8] If the pH is not optimal, it can lead to a mixed population of ionized and non-ionized species, resulting in peak distortion.[8]
Q2: My this compound peak is tailing. What is the first thing I should check?
The first and often most impactful parameter to investigate is the mobile phase pH and composition . The pH of the mobile phase affects the ionization of both the peptide and the stationary phase's residual silanol groups.[3][9]
-
For basic peptides, using a low pH mobile phase (pH 2-3) is generally recommended.[6] This protonates the basic residues (like lysine) to give them a consistent positive charge and also suppresses the ionization of residual silanol groups on the silica (B1680970) column, minimizing secondary interactions.[5]
-
Acidic additives like trifluoroacetic acid (TFA) or formic acid (FA) are commonly used.[10][11] TFA is a strong ion-pairing agent that can effectively mask silanol interactions and improve peak shape, although it can cause ion suppression in mass spectrometry.[12][13]
Q3: I'm using a low pH mobile phase with TFA, but I still see peak tailing. What are other potential causes and solutions?
If optimizing the mobile phase doesn't resolve the issue, consider the following factors:
-
Column Health and Chemistry:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause tailing.[14] A proper column wash protocol is necessary.
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to exposed silanols.[15] Consider replacing the column if it's old or has been used extensively.
-
Inappropriate Column Chemistry: A standard C18 column might not be ideal. Consider using a column with a different stationary phase (e.g., C8 or C4 for highly hydrophobic peptides) or one with advanced end-capping to minimize residual silanol activity.[16][17] Hybrid particle columns (like BEH) can also offer better peak shape and pH stability.[16]
-
-
Method Parameters:
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak asymmetry.[18] Try diluting your sample.
-
Gradient Slope: A shallower gradient can sometimes improve peak shape for strongly retained compounds.[9][17]
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve mass transfer and reduce peak tailing.[17][19]
-
-
System Issues:
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can lead to peak broadening and tailing.[20]
-
Blocked Frit: A partially blocked column inlet frit can distort the peak shape. Try backflushing the column (if the manufacturer allows).
-
Q4: Can the sample solvent affect peak shape?
Yes, the composition of the sample solvent is critical. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[3][14] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
This protocol describes a general-purpose reverse-phase HPLC method suitable for the analysis of this compound.
Objective: To achieve a symmetric peak (Asymmetry Factor ≤ 1.2) for this compound.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 130 Å)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
Sample: this compound standard dissolved in 50:50 Water/Acetonitrile at 0.5 mg/mL
Procedure:
-
System Preparation: Purge the HPLC system with the mobile phases.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Gradient Elution: Run the gradient program as detailed in the table below.
-
Detection: Monitor the elution at 220 nm.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8, Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | C18 provides good hydrophobic retention; C8 may offer better peak shape for highly hydrophobic peptides. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH protonates the peptide and suppresses silanol activity. TFA acts as an ion-pairing agent.[13] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations. |
| Gradient | 30% to 80% B over 20 minutes | A relatively shallow gradient is often beneficial for separating peptides. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[19] |
| Detection Wavelength | 220 nm | Wavelength for detecting the peptide backbone. |
| Injection Volume | 10 µL | A smaller injection volume minimizes potential overload effects. |
Protocol 2: HPLC Column Cleaning
This protocol provides a general procedure for cleaning a C18 column that may be contaminated with strongly retained substances.
Objective: To remove contaminants from the column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20-30 minutes. This removes precipitated buffer.
-
Organic Wash (Normal Direction): Flush the column with 100% Acetonitrile for 30 minutes.
-
Strong Solvent Wash (Reversed Direction): If permitted by the manufacturer, reverse the column direction and flush with a strong solvent like Isopropanol for 30 minutes. This helps to remove strongly bound hydrophobic compounds from the column inlet.
-
Return to Initial Conditions: Re-install the column in the correct direction. Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Equilibrate and Test: Reconnect the column to the detector, equilibrate thoroughly with the initial mobile phase, and inject a standard to check for performance improvement.
Signaling Pathways and Logical Relationships
The diagram below illustrates the chemical interactions that are the primary cause of peak tailing for basic peptides like this compound on silica-based columns.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. support.waters.com [support.waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. uhplcs.com [uhplcs.com]
- 16. waters.com [waters.com]
- 17. benchchem.com [benchchem.com]
- 18. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 19. ymcamerica.com [ymcamerica.com]
- 20. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Myristoyl Pentapeptide-11 Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Myristoyl Pentapeptide-11 in aqueous buffers. Given its lipopeptide nature, achieving optimal solubility is critical for experimental success and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve directly in aqueous buffers?
A1: this compound is a lipopeptide, which means it is the reaction product of myristic acid, a 14-carbon saturated fatty acid, and Pentapeptide-11.[1][2] This myristoyl group gives the peptide a significant hydrophobic (lipophilic) character, making it poorly soluble in aqueous solutions alone.[3][4] Peptides with a high proportion of non-polar (hydrophobic) components often have limited solubility in water.[3]
Q2: What is the most critical first step before dissolving my entire peptide sample?
A2: Always perform a solubility test on a small portion of your lyophilized peptide before attempting to dissolve the entire sample.[5][6][7][8] This prevents the potential loss of valuable peptide if an inappropriate solvent is chosen and allows you to determine the optimal dissolution conditions without risking the bulk of the material.[9]
Q3: What is the recommended general procedure for solubilizing this compound for use in an aqueous buffer?
A3: Due to its hydrophobic nature, a two-step procedure is recommended. First, dissolve the peptide in a minimal amount of a suitable organic solvent to create a concentrated stock solution.[5][9][10][11] Then, slowly add the organic stock solution dropwise into your vigorously stirring aqueous buffer to reach the desired final concentration.[7][10]
Q4: Which organic co-solvents are recommended for this compound?
A4: Common choices for hydrophobic peptides include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and acetonitrile.[5][9][10] However, since the Pentapeptide-11 sequence contains methionine[1], DMF is preferred over DMSO. DMSO can oxidize the side chains of methionine and free cysteine residues.[5][9]
Q5: How does pH influence the solubility of this compound?
A5: The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero.[3] The amino acid sequence of Pentapeptide-11 contains Lysine (B10760008), a basic residue.[1] This gives the peptide portion a net positive charge in acidic to neutral conditions. To improve solubility, adjust the pH of the aqueous buffer to be at least one unit away from the peptide's pI.[7] For a basic peptide, using a slightly acidic buffer (e.g., pH < 6) can increase its net positive charge and enhance solubility.[5][9]
Q6: My final solution appears cloudy or has visible precipitates. What does this mean and what should I do?
A6: Cloudiness or precipitation is a clear indicator of peptide aggregation or that the solubility limit has been exceeded.[7] This can happen if the buffer conditions are not optimal or if the organic stock was added too quickly.[7] You should centrifuge the solution to pellet the undissolved peptide and use the clear supernatant, though the concentration will be lower than intended.[9][10] For future attempts, refer to the Troubleshooting Guide below to optimize your protocol.
Q7: Can I use physical methods like sonication or heat to help dissolve the peptide?
A7: Yes, both methods can be helpful. Brief periods of sonication can help break up aggregates and improve dissolution.[5][7][8][10] Gentle warming to a temperature below 40°C may also aid in dissolving the peptide.[10][11] If sonicating, it is advisable to chill the sample on ice between bursts to prevent excessive heating.[8]
Troubleshooting Guide
Problem: The lyophilized peptide powder does not dissolve when added directly to my aqueous buffer.
-
Primary Cause: The inherent hydrophobicity of the myristoyl fatty acid chain prevents direct dissolution in aqueous media.
-
Solution: You must use an organic co-solvent. Follow the detailed two-step solubilization protocol outlined below. First, dissolve the peptide in a minimal volume of DMF or ethanol.[5][6][10][11] Then, slowly dilute this stock solution into your aqueous buffer with constant stirring.[7]
Problem: The solution becomes cloudy or forms a precipitate immediately upon adding the organic stock to the aqueous buffer.
-
Cause A: Localized high peptide concentration is causing aggregation. This occurs when the organic stock is added too quickly or without sufficient mixing.
-
Solution A: Ensure the aqueous buffer is being stirred vigorously (e.g., on a stir plate) as you add the peptide-organic stock solution very slowly, in a dropwise manner.[7] This maintains a low peptide concentration as it enters the aqueous phase, preventing aggregation.
-
Cause B: The pH of the aqueous buffer is suboptimal, likely near the peptide's isoelectric point (pI).
-
Solution B: The peptide component of this compound is basic due to its lysine residue.[1] Therefore, its solubility will be enhanced in an acidic buffer. Try preparing your aqueous buffer at a lower pH (e.g., pH 4-6) and repeat the dilution process.[5][9]
-
Cause C: The target final concentration exceeds the peptide's solubility limit in that specific buffer system.
-
Solution C: Attempt to prepare a more dilute final solution. There is a maximum concentration at which the peptide will remain soluble, and exceeding it will cause precipitation.[10]
Problem: The peptide dissolves to form a clear solution, but it precipitates after a few hours or upon storage.
-
Cause: The peptide is not stable in the aqueous solution over time and is slowly aggregating.
-
Solution: Aqueous solutions of hydrophobic peptides should ideally be prepared fresh for each experiment.[12] For storage, it is best to keep the peptide as a concentrated stock in a pure organic solvent (like DMF or DMSO) at -20°C or -80°C.[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference |
| Type | Lipopeptide | [1] |
| Composition | Reaction product of Myristic Acid and Pentapeptide-11. | [1][2] |
| Amino Acid Residues | Contains Glutamine, Glycine, Lysine, and Methionine. | [1] |
| Estimated Net Charge | The peptide portion is basic (net positive charge) at neutral/acidic pH due to the Lysine residue. | [5][8] |
| Key Solubility Feature | Highly hydrophobic due to the myristoyl fatty acid chain. | [3][11] |
Table 2: Recommended Solvents for this compound (Data for the structurally similar lipopeptide Myristoyl Pentapeptide-17 is used as a quantitative reference)
| Solvent | Type | Recommended Use | Approx. Solubility | Notes |
| DMF (Dimethylformamide) | Organic | Primary: For initial stock solution | ~30 mg/mL | Preferred over DMSO to avoid oxidation of the Methionine residue.[5][9][12] |
| Ethanol | Organic | Alternative: For initial stock solution | ~30 mg/mL | A less harsh organic solvent option.[12] |
| DMSO (Dimethyl Sulfoxide) | Organic | Use with Caution: For initial stock solution | ~30 mg/mL | Not recommended due to potential oxidation of Methionine.[5][9][12] |
| Aqueous Buffer (e.g., PBS) | Aqueous | Final Diluent: For working solution | Sparingly soluble alone; ~0.25 mg/mL in a 1:3 Ethanol:PBS (pH 7.2) mix. | Must be used in combination with an organic co-solvent.[12] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the chosen primary organic solvent (e.g., 30 µL of DMF) to the tube.
-
Vortex vigorously for 30-60 seconds. Visually inspect for complete dissolution against a light source.
-
If dissolved, proceed to test dilution into your aqueous buffer. Take a small aliquot of the stock and add it to the buffer at the target final concentration.
-
Observe for any signs of precipitation or cloudiness. If the solution remains clear, the solvent system is appropriate.
Protocol 2: Preparation of a Concentrated Stock Solution
-
Bring the lyophilized peptide vial to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]
-
Add the required volume of high-purity DMF or ethanol to achieve a high concentration (e.g., 10-30 mg/mL).
-
Cap the vial tightly and vortex thoroughly until all peptide is dissolved. A brief sonication in a water bath can be used if needed.[8]
-
This stock solution should be stored at -20°C or below. Aliquot if necessary to avoid multiple freeze-thaw cycles.
Protocol 3: Preparation of the Final Working Solution in Aqueous Buffer
-
Prepare the desired volume of your final aqueous buffer (e.g., PBS, Tris). Adjust the pH to be slightly acidic (e.g., pH 5.0 - 6.5) to improve solubility.
-
Place the buffer in a suitable container on a magnetic stir plate and ensure vigorous stirring.
-
Calculate the volume of the concentrated organic stock solution needed to achieve your target final concentration.
-
Using a pipette, add the stock solution drop-by-drop to the center of the vortex in the stirring buffer.[7] Crucially, do not add the aqueous buffer to the organic stock , as this will cause the peptide to precipitate.[7]
-
Allow the solution to stir for several minutes after all the stock has been added.
-
Visually inspect the final solution. It should be clear and free of any particulates.
-
Before use in an assay, it is good practice to centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the clear supernatant to remove any potential micro-aggregates.[9][10]
Visualizations
Caption: General workflow for solubilizing this compound.
Caption: Troubleshooting logic for peptide precipitation issues.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. cir-safety.org [cir-safety.org]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. biorbyt.com [biorbyt.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Myristoyl Pentapeptide-11 Aggregation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Myristoyl Pentapeptide-11 in stock solutions.
Troubleshooting Guide
This guide offers solutions to specific issues that may arise during the handling and preparation of this compound stock solutions.
Issue: Precipitate is observed in the stock solution immediately after preparation or after a freeze-thaw cycle.
-
Question: My this compound has precipitated out of solution. How can I redissolve it and prevent this from happening again?
-
Possible Causes:
-
Inappropriate Solvent: this compound is a lipophilic peptide due to the myristoyl group and is sparingly soluble in aqueous solutions.
-
Low Temperature: The solubility of the peptide may decrease at lower temperatures, leading to precipitation upon refrigeration or freezing.
-
pH of the Solution: The net charge of the peptide is influenced by the pH, which in turn affects its solubility and tendency to aggregate.[1]
-
High Peptide Concentration: The concentration of the peptide may have exceeded its solubility limit in the chosen solvent.
-
-
Suggested Solutions:
-
Use of Organic Solvents: For hydrophobic peptides like this compound, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[2][3] Subsequently, the solution can be slowly diluted with an aqueous buffer to the desired concentration.[4]
-
Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution.[2]
-
Gentle Warming: Gently warming the solution may aid in dissolving the peptide, but excessive heat should be avoided to prevent degradation.
-
pH Adjustment: The amino acid sequence of Pentapeptide-11 contains glutamine, glycine, lysine (B10760008), and methionine.[5] The presence of lysine gives the peptide a net positive charge at neutral or acidic pH. Dissolving the peptide in a slightly acidic buffer (e.g., pH 5-6) may improve solubility.[6]
-
Aliquot and Store Properly: To avoid repeated freeze-thaw cycles, which can promote aggregation, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[7]
-
Issue: The peptide solution appears cloudy or opalescent, suggesting the presence of soluble aggregates.
-
Question: My this compound solution is not clear. How can I confirm the presence of aggregates and what can I do to obtain a clear solution?
-
Possible Causes:
-
Formation of Soluble Aggregates: The myristoyl groups can promote self-association of the peptide chains, leading to the formation of soluble oligomers or larger aggregates.[8]
-
Suboptimal pH or Ionic Strength: The buffer conditions may be promoting aggregation.
-
-
Suggested Solutions:
-
Analytical Characterization: Techniques such as Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), or fluorescence spectroscopy using dyes like Thioflavin T can be used to detect and characterize aggregates.[1][9]
-
Optimize Buffer Conditions: Experiment with different buffer systems and pH values to find the optimal conditions for solubility. A buffer with a pH of 5-6 is a good starting point.[7]
-
Inclusion of Excipients: Certain excipients can help to prevent peptide aggregation. These include non-ionic surfactants (e.g., polysorbates) or specific amino acids like arginine.[10][11]
-
Re-dissolution Protocol: If aggregates are confirmed, consider re-lyophilizing the peptide and attempting to redissolve it using the optimized protocol with an organic solvent.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for consideration when working with this compound and similar myristoylated peptides.
| Solvent | Reported Solubility of a Similar Peptide (Myristoyl Pentapeptide-17) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3] |
| Ethanol | ~30 mg/mL[3] |
| Dimethylformamide (DMF) | ~30 mg/mL[3] |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL[3] |
| Parameter | Recommended Condition | Reference |
| Storage of Lyophilized Peptide | ||
| Short-term | Room temperature (weeks) | [7] |
| Long-term | -20°C to -80°C | [6] |
| Storage of Stock Solutions | ||
| Temperature | -20°C or -80°C (aliquoted) | [6] |
| Recommended pH | 5 - 7 | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.[12]
-
Pre-treatment: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to minimize moisture condensation.[12]
-
Initial Dissolution in Organic Solvent:
-
Add a minimal amount of sterile, anhydrous DMSO to the vial to dissolve the peptide. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of peptide.
-
Gently vortex or sonicate the vial for a few seconds to ensure complete dissolution. The solution should be clear.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the desired sterile aqueous buffer (e.g., 10 mM MES, pH 6.0) to the DMSO-peptide solution dropwise while gently vortexing.
-
Continue adding the buffer to reach the final desired concentration.
-
-
Final Inspection and Storage:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If the solution is clear, aliquot it into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: Detection of this compound Aggregation using Thioflavin T (ThT) Fluorescence Assay
This protocol describes a method to detect the presence of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T (ThT) stock solution in sterile water and store it in the dark at 4°C.
-
Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 8.5).
-
-
Assay Procedure:
-
Add a small volume of the this compound stock solution to the ThT working solution in a black 96-well plate.
-
Include a buffer-only control and a positive control if available.
-
Incubate the plate at 37°C, with intermittent shaking.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm using a fluorescence plate reader.
-
An increase in fluorescence intensity over time compared to the control indicates the formation of fibrillar aggregates.[1]
-
Mandatory Visualizations
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Key factors that can lead to the aggregation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of Pentapeptide-11?
A1: The amino acid sequence of Pentapeptide-11 contains glutamine, glycine, lysine, and methionine.[5] The presence of the myristoyl group makes the entire molecule, this compound, lipophilic.[13]
Q2: What is the best initial solvent to try for dissolving this compound?
A2: Due to its lipophilic nature, it is best to start with a small amount of a sterile, anhydrous organic solvent like DMSO.[2] Based on data from a similar peptide, Myristoyl Pentapeptide-17, concentrations of around 30 mg/mL may be achievable in DMSO.[3]
Q3: What is the recommended pH for a stock solution of this compound?
Q4: How should I store the lyophilized this compound powder?
A4: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[6] For short-term storage, it can be kept at room temperature for several weeks.[7]
Q5: Can I store my this compound stock solution at 4°C?
A5: It is generally not recommended to store peptide solutions at 4°C for extended periods, as this can lead to degradation and microbial growth. For storage longer than a few days, it is best to aliquot the stock solution and freeze it at -20°C or -80°C.[12]
Q6: What should I do if my peptide contains methionine, which is prone to oxidation?
A6: The amino acid sequence of Pentapeptide-11 includes methionine. To prevent oxidation, it is advisable to use oxygen-free buffers for dilution and to avoid prolonged exposure to air. When preparing stock solutions, purging the vial with an inert gas like nitrogen or argon before sealing can also help.[12] Storing aliquots under an inert atmosphere is a good practice.
References
- 1. This compound (with Product List) [incidecoder.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dendrimer and Peptide Based Excipients for the Attenuation of Protein Aggregation | MIT Technology Licensing Office [tlo.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pharmtech.com [pharmtech.com]
- 12. genscript.com [genscript.com]
- 13. cosmileeurope.eu [cosmileeurope.eu]
Improving Myristoyl Pentapeptide-11 stability in cell culture media
Welcome to the technical support center for Myristoyl Pentapeptide-11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in cell culture media during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your cell culture experiments.
1. Issue: Reduced or inconsistent biological activity of this compound.
-
Question: I am observing lower than expected or variable effects of this compound on my cells. Could this be a stability issue?
-
Answer: Yes, reduced or inconsistent activity is a common indicator of peptide degradation in cell culture media. Peptides are susceptible to enzymatic degradation by proteases present in serum-containing media and released by cells. The myristoyl group on this compound enhances its stability compared to the unmodified peptide, but degradation can still occur.
Troubleshooting Steps:
-
Conduct a Stability Assay: Perform a time-course experiment to determine the half-life of this compound in your specific cell culture medium. An experimental protocol for a stability assay is provided below.
-
Minimize Serum Concentration: If your cell line permits, consider reducing the serum concentration or using a serum-free medium, as serum is a major source of proteases.
-
Add Protease Inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail. However, be aware that these inhibitors may have off-target effects on your cells, so appropriate controls are essential.
-
Replenish the Peptide: If the peptide is found to have a short half-life, consider replenishing it by performing partial media changes with fresh peptide at regular intervals during your experiment.
-
2. Issue: Precipitate formation after adding this compound to the cell culture medium.
-
Question: I noticed a precipitate forming in my cell culture medium after adding the reconstituted this compound. What could be the cause and how can I resolve it?
-
Answer: Precipitate formation can be due to poor solubility, aggregation of the peptide, or interaction with components in the medium.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Confirm that the lyophilized peptide is fully dissolved in the initial stock solution before further dilution into the cell culture medium.
-
Optimize Stock Solution Solvent: While this compound is generally water-soluble, if you encounter solubility issues, you can prepare a concentrated stock solution in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.1% for DMSO).
-
Test Different Concentrations: The peptide may aggregate at higher concentrations. Perform a dose-response experiment to identify the optimal, non-precipitating concentration for your experiments.
-
Pre-warm the Medium: Adding a cold peptide solution to a warm medium can sometimes cause precipitation. Allow both the peptide stock solution and the cell culture medium to equilibrate to the same temperature before mixing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation in cell culture media?
A1: The primary degradation pathways for peptides like this compound in cell culture media include:
-
Enzymatic Degradation: Proteases and peptidases present in the serum supplement or secreted by the cells can cleave the peptide bonds, inactivating the peptide.
-
Oxidation: The methionine residue in Pentapeptide-11 is susceptible to oxidation, which can affect its biological activity.
-
Deamidation: The glutamine residue can undergo deamidation, leading to a structural change that may impact its function.[1]
-
Hydrolysis: Peptide bonds can be hydrolyzed, a process that can be influenced by the pH of the culture medium.
Q2: What is the expected half-life of this compound in cell culture media?
A2: The exact half-life of this compound in cell culture media has not been widely published and will depend on the specific conditions of your experiment, such as the cell type, serum concentration, and incubation time. However, lipidation, such as the addition of a myristoyl group, is known to increase peptide stability. For a similar lipopeptide, Palmitoyl Pentapeptide-4, significant degradation was observed in dermal skin extracts over 120 minutes, while the lipidated form was more stable than the non-lipidated peptide. It is recommended to perform a stability assay under your experimental conditions to determine the precise half-life.
Q3: How can I improve the stability of this compound in my experiments?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Formulation with Stabilizing Agents: Including stabilizing agents such as sugars (e.g., sucrose, trehalose) or polyols in the formulation can help protect the peptide from degradation.[2][3]
-
Use of Antioxidants: To prevent oxidation of the methionine residue, antioxidants like methionine or ascorbic acid can be added to the culture medium.
-
pH Optimization: Maintaining an optimal pH for the peptide can reduce degradation via hydrolysis. The optimal pH for most peptides is between 4 and 7.[4]
-
Chemical Modifications: For future studies, consider synthesizing peptide analogs with modifications that enhance stability, such as substituting L-amino acids with D-amino acids or cyclizing the peptide.[5][6]
Data Presentation
The following table summarizes the stability of a similar lipopeptide, Palmitoyl Pentapeptide-4, in skin extracts, which can serve as a reference. Note that these are not direct data for this compound in cell culture media and should be interpreted with caution.
| Peptide | Matrix | Time (minutes) | Remaining Peptide (%) |
| Pentapeptide-4 | Epidermal Skin Extract | 120 | Not specified, but less stable |
| Palmitoyl Pentapeptide-4 | Epidermal Skin Extract | 120 | Similar to initial concentration |
| Pentapeptide-4 | Dermal Skin Extract | 30 | 3.2 |
| Palmitoyl Pentapeptide-4 | Dermal Skin Extract | 120 | 9.7 |
| Pentapeptide-4 | Skin Homogenate | 60 | 1.5 |
| Palmitoyl Pentapeptide-4 | Skin Homogenate | 60 | 11.2 |
Data adapted from a study on Palmitoyl Pentapeptide-4 stability in hairless mice skin extracts.
Experimental Protocols
Protocol: Quantitative Peptide Stability Assay in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS for reconstitution
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Methodology:
-
Peptide Reconstitution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in sterile water or PBS to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare single-use aliquots and store them at -20°C or lower.
-
-
Incubation in Cell Culture Media:
-
In sterile microcentrifuge tubes, add the peptide stock solution to your cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Prepare a control sample with the peptide in sterile water or PBS.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from each tube.
-
Immediately stop potential enzymatic degradation by adding a protein precipitation agent (e.g., an equal volume of acetonitrile (B52724) or trichloroacetic acid to a final concentration of 5-10%).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, as the mobile phase.
-
Monitor the elution of the peptide by measuring the absorbance at a suitable wavelength (typically 214 or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life (t½) of the peptide in your cell culture medium.
-
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Potential degradation pathways for this compound in cell culture.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. www2.mst.dk [www2.mst.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic resistance to the lipopeptide surfactin as identified through imaging mass spectrometry of bacterial competition - PMC [pmc.ncbi.nlm.nih.gov]
Myristoyl Pentapeptide-11 experimental artifacts and contaminants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Myristoyl Pentapeptide-11. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential experimental artifacts, contaminants, and other issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic lipopeptide. It consists of a five-amino acid peptide chain (Glutamine-Glycine-Lysine-Methionine) with a myristoyl group (a saturated 14-carbon fatty acid) attached to the N-terminus. This lipophilic modification enhances its bioavailability and ability to penetrate the skin.[1] Its primary mechanism of action is the stimulation of extracellular matrix proteins, such as collagen (types I, III, IV, and VII), and the regulation of cell proliferation and tissue repair.[1] This activity contributes to its anti-aging properties, helping to improve skin elasticity and reduce the appearance of fine lines.[1]
Q2: What are the common solvents for dissolving this compound and what are the best practices for preparing stock solutions?
Due to its hydrophobic myristoyl group, this compound has limited solubility in purely aqueous solutions.[2]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing concentrated stock solutions. For some applications, a co-solvent system, such as ethanol (B145695) and water, may also be used.[3]
-
Best Practices:
-
Reconstitute the lyophilized peptide in a small amount of the chosen organic solvent to create a concentrated stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
For cell-based assays, dilute the stock solution into your aqueous culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments.
-
Q3: What are the optimal storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of the peptide.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
Analytical & Purity Issues
Issue: Unexpected peaks in HPLC analysis.
-
Potential Cause 1: Synthesis-Related Impurities. Solid-phase peptide synthesis (SPPS) can result in several impurities.
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.
-
Truncation Sequences: Peptides that have prematurely stopped elongating.
-
Incomplete Deprotection: Residual protecting groups (e.g., Fmoc, Boc) on the amino acid side chains.
-
Side-Reaction Products: Modifications such as oxidation (especially of methionine), deamidation, or diketopiperazine formation.
-
-
Potential Cause 2: Degradation. The peptide may degrade over time if not stored correctly.
-
Potential Cause 3: HPLC Artifacts. "Ghost peaks" can arise from contaminants in the mobile phase or carryover from previous injections.[4]
Troubleshooting Steps:
-
Confirm Identity with Mass Spectrometry (MS): Analyze the main peak and impurity peaks by MS to determine their molecular weights. This can help identify deletion sequences, truncated peptides, or modifications. Myristoylated peptides often show a characteristic neutral loss of 210 Da (the mass of the myristoyl moiety) during fragmentation analysis, which can be a useful diagnostic tool.[5]
-
Review Synthesis and Purification Data: If possible, review the certificate of analysis and any provided synthesis and purification data (e.g., HPLC and MS data) from the supplier.
-
Optimize HPLC Method:
-
Peak Tailing: Poor peak shape, particularly tailing, is common with hydrophobic peptides.[6][7][8][9][10] This can be caused by secondary interactions with the stationary phase.[6][7] To mitigate this, consider increasing the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA), increasing the column temperature, or using a different column (e.g., C4 or C8 instead of C18).[6]
-
Ghost Peaks: Run a blank gradient (without injecting a sample) to identify any peaks originating from the mobile phase or system contamination.[4]
-
Quantitative Data: Common Mass Adducts in ESI-MS
When analyzing this compound by electrospray ionization mass spectrometry (ESI-MS), you may observe adducts of your peptide. Being aware of these common adducts can aid in accurate data interpretation.[11][12][13][14][15]
| Adduct Ion | Mass Change (Da) |
| [M+H]+ | +1.0078 |
| [M+Na]+ | +22.9898 |
| [M+K]+ | +38.9637 |
| [M+NH4]+ | +18.0344 |
M represents the molecular weight of the neutral peptide.
Cell-Based Assay Issues
Issue: Inconsistent or non-reproducible results in cell-based assays.
-
Potential Cause 1: Peptide Solubility and Aggregation. The hydrophobic nature of this compound can lead to poor solubility and aggregation in aqueous media, resulting in inconsistent effective concentrations.[2]
-
Potential Cause 2: Cell Health and Variability. The passage number, confluency, and overall health of your cells can significantly impact their response.
-
Potential Cause 3: Assay Interference. The peptide may interfere with the assay reagents. For example, in colorimetric assays like the MTT assay, the peptide could potentially interact with the dye.
Troubleshooting Steps:
-
Verify Peptide Dissolution: Always ensure your stock solution is fully dissolved before diluting it into your cell culture medium. Visually inspect the final working solution for any signs of precipitation.
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase when you begin your experiment.
-
Run Appropriate Controls:
-
Vehicle Control: Essential to assess the effect of the solvent.
-
Cell-Free Control: To check for direct interactions between the peptide and assay reagents, incubate the peptide with the assay reagents in the absence of cells.
-
Positive and Negative Controls: Use known inducers or inhibitors of the biological process you are studying to validate your assay system.
-
Issue: Unexpected cytotoxicity.
-
Potential Cause 1: High Peptide Concentration. Even at low concentrations, peptides can sometimes exhibit cytotoxicity.
-
Potential Cause 2: Solvent Toxicity. The solvent used to dissolve the peptide (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Potential Cause 3: Contamination. The peptide solution or cell culture may be contaminated with bacteria, mycoplasma, or endotoxins.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal non-toxic concentration range for your specific cell line by testing a wide range of peptide concentrations.
-
Minimize Solvent Concentration: Ensure the final concentration of your solvent in the cell culture medium is below the toxic threshold for your cells (typically ≤0.1% for DMSO).
-
Maintain Aseptic Technique: Prepare all peptide solutions under sterile conditions and regularly test your cell cultures for contamination.
Experimental Protocols
Analysis of this compound Purity by HPLC-MS
This protocol provides a general method for analyzing the purity of a this compound sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a working concentration of 100 µg/mL with an initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
HPLC Conditions:
-
Column: C8 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-50°C.
-
Detection: UV at 214 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-2000.
-
Fragmentation: For peptide identification, perform tandem MS (MS/MS) on the parent ion. Look for the characteristic neutral loss of 210 Da.[5]
-
In Vitro Keratinocyte Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of human epidermal keratinocytes.
Methodology:
-
Cell Seeding: Seed human epidermal keratinocytes in a 96-well plate at a density of 5,000 cells/well. Allow the cells to adhere and grow for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound in keratinocyte growth medium. Replace the existing medium with the peptide-containing medium. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol assesses the ability of this compound to stimulate collagen production in human dermal fibroblasts.
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts in a 24-well plate at a density of 50,000 cells/well and grow to confluence.
-
Peptide Treatment: Replace the growth medium with a serum-free medium containing different concentrations of this compound and a vehicle control.
-
Incubation: Incubate for 48 hours.
-
Collagen Quantification:
-
Option 1: Sirius Red Staining: Fix the cells and stain with Sirius Red dye, which specifically binds to collagen. Elute the dye and measure the absorbance.
-
Option 2: ELISA: Collect the cell culture supernatant and quantify the amount of secreted pro-collagen type I using a commercially available ELISA kit.
-
Signaling Pathways & Experimental Workflows
Hypothesized Signaling Pathway for this compound in Skin Cells
This compound is known to stimulate the production of collagen and other extracellular matrix proteins.[1] This effect is likely mediated through the activation of signaling pathways that regulate gene expression in fibroblasts. One of the key pathways involved in collagen synthesis is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[16][17]
General Experimental Workflow for Peptide Analysis
The following diagram illustrates a typical workflow for the quality control and analysis of a synthetic peptide like this compound.
Troubleshooting Logic for Cell-Based Assays
This diagram outlines a logical approach to troubleshooting unexpected results in cell-based assays with this compound.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Loss of keratin 10 leads to mitogen-activated protein kinase (MAPK) activation, increased keratinocyte turnover, and decreased tumor formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Myristoyl Pentapeptide-11 & Cell Viability Assays
Welcome to the technical support center for researchers utilizing Myristoyl Pentapeptide-11 in their cellular experiments. This resource provides guidance on potential interactions with common cell viability assays and offers troubleshooting strategies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
A1: this compound is a synthetic lipopeptide, which means it combines a fatty acid (myristoyl group) with a five-amino-acid peptide chain. In cosmetics, it is used to condition the skin.[1] In a research context, it is investigated for its ability to stimulate the production of extracellular matrix proteins like collagen, regulate cell proliferation, and promote tissue repair.[2] The myristoyl group enhances its ability to interact with the cell membrane.[3]
Q2: Why am I seeing an unexpected increase in signal in my cell viability assay (e.g., MTT, XTT, WST-1) after treating cells with this compound?
A2: An unexpected increase in signal can be misleading and may not reflect a true increase in cell number or viability. There are two primary reasons this might occur:
-
Metabolic Stimulation: this compound may stimulate cellular metabolic activity, particularly mitochondrial respiration.[4] Assays like MTT, XTT, and WST-1 measure viability indirectly by quantifying the activity of mitochondrial dehydrogenases.[5][6] An increase in this activity will lead to a stronger colorimetric signal, which can be misinterpreted as higher cell viability.
-
Direct Assay Interference: The peptide itself might chemically reduce the tetrazolium salt (the active reagent in the assay) to its colored formazan (B1609692) product, independent of cellular activity. This leads to a false-positive signal.[3][7]
Q3: Why am I seeing an unexpected decrease in signal or high variability in my cell viability assay?
A3: Unexpected cytotoxicity or high variability can stem from several factors:
-
Peptide Cytotoxicity: While often used to promote cellular functions, high concentrations of the peptide, or the enhanced membrane interaction due to the myristoyl group, could be cytotoxic to your specific cell line.[3]
-
Contamination: The peptide preparation could contain contaminants from the synthesis process, such as residual trifluoroacetic acid (TFA) or endotoxins, which can be cytotoxic.[8]
-
Incomplete Solubilization: The lipophilic nature of the peptide can make it difficult to dissolve completely. Poorly dissolved peptide will lead to inconsistent concentrations across your experimental wells, resulting in high variability.[8][9]
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can degrade the peptide, leading to a loss of its intended effect or the generation of cytotoxic byproducts.[8]
Q4: Are certain cell viability assays more prone to interference by peptides than others?
A4: Yes. Assays based on metabolic activity, such as the tetrazolium reduction assays (MTT, XTT, WST-1, MTS), are more susceptible to interference from compounds that can alter cellular metabolism or directly interact with the assay reagents.[4][10] Assays with different measurement principles, such as those that measure membrane integrity (e.g., Trypan Blue, LDH release assay) or DNA content (e.g., CyQUANT assay), may be less prone to this specific type of interference and can be used as orthogonal methods to validate your results.[3]
Troubleshooting Guide
If you are encountering issues with your cell viability assays when using this compound, follow this guide to diagnose and resolve the problem.
Issue 1: Absorbance is unexpectedly high, suggesting increased viability.
Step 1: Perform a Cell-Free Control Experiment.
-
Purpose: To determine if the peptide directly reduces the assay reagent.
-
Action: Prepare wells containing only cell culture medium and the same concentrations of this compound used in your experiment. Add the viability assay reagent (e.g., MTT, XTT) and incubate for the same duration as your cellular experiment.
-
Interpretation: If you observe color development in these cell-free wells, it confirms direct chemical interference. The absorbance from these wells should be subtracted from your experimental values as background.
Step 2: Validate with an Orthogonal Assay.
-
Purpose: To confirm cell viability using a method with a different mechanism.
-
Action: Repeat the experiment using an assay that measures membrane integrity (e.g., LDH cytotoxicity assay) or total DNA content (e.g., CyQUANT).
-
Interpretation: If the orthogonal assay does not show a corresponding increase in viability, the results from your initial metabolic assay are likely due to metabolic stimulation, not an increase in cell number.
Issue 2: High variability between replicate wells.
Step 1: Verify Peptide Dissolution.
-
Purpose: To ensure the peptide is completely solubilized.
-
Action: Visually inspect your stock solution for any precipitates. Consider using a brief sonication or vortexing. It is critical to follow the manufacturer's instructions for dissolving the peptide, which may specify a particular solvent before dilution in culture medium.[9]
-
Tip: Prepare a fresh stock solution and ensure it is fully dissolved before each experiment.
Step 2: Review Cell Seeding Technique.
-
Purpose: To eliminate variability from inconsistent cell numbers.
-
Action: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting into wells.[9] Avoid plating in the outer wells of a 96-well plate, which are prone to evaporation effects.[11]
Data Presentation
Table 1: Example Data from a Cell-Free Interference Assay
This table illustrates how to present data from a control experiment testing for direct interference of this compound with an XTT assay.
| This compound Conc. (µM) | Mean Absorbance (450nm) in Cell-Free Medium | Standard Deviation | Interpretation |
| 0 (Vehicle Control) | 0.052 | 0.004 | Baseline |
| 10 | 0.055 | 0.005 | No significant interference |
| 50 | 0.158 | 0.012 | Moderate direct reduction |
| 100 | 0.312 | 0.021 | Significant direct reduction |
Table 2: Comparison of Different Cell Viability Assays
This table shows a hypothetical comparison of results from different assay types for cells treated with this compound for 48 hours.
| Treatment | XTT Assay (% Viability vs. Control) | LDH Release Assay (% Cytotoxicity) | Interpretation |
| Vehicle Control | 100% | 5% | Baseline |
| This compound (50 µM) | 145% | 6% | Increased metabolic activity, no cytotoxicity |
| Staurosporine (1 µM) | 22% | 85% | Positive control for cytotoxicity |
Experimental Protocols
Protocol 1: XTT Cell Viability Assay
This protocol is adapted for assessing cell viability in the presence of a peptide.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the peptide-containing medium. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Shortly before use, thaw the XTT reagent and electron coupling solution at 37°C.[12][13][14] Prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT reagent to electron coupling solution).[13]
-
Assay Incubation: Add 50 µL of the XTT working solution to each well.[13][14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The optimal time may vary depending on the cell type and density.[15]
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.[15]
Protocol 2: Cell-Free Interference Control
-
Plate Setup: In a 96-well plate, add 100 µL of cell-free culture medium to several wells.
-
Peptide Addition: Add the same concentrations of this compound used in the main experiment to these wells. Include vehicle-only control wells.
-
Reagent Addition and Incubation: Add 50 µL of the prepared XTT working solution to each well. Incubate under the same conditions and for the same duration as the main experiment.
-
Measurement: Measure the absorbance at 450 nm (reference 630-690 nm).
-
Data Analysis: Calculate the average absorbance for each peptide concentration. These values represent the direct interference and should be subtracted from the corresponding experimental wells containing cells.
Visualizations
Experimental and logical workflows
Caption: Workflow for a typical cell viability assay highlighting potential interference points.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. materialneutral.info [materialneutral.info]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Myristoyl Pentapeptide-11 inconsistent results in biological assays
Welcome to the Technical Support Center for Myristoyl Pentapeptide-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during biological assays involving this lipopeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological function?
This compound is a synthetic lipopeptide, which is the reaction product of myristic acid and Pentapeptide-11.[1] The myristoyl group, a saturated fatty acid, increases the bioavailability of the peptide.[1] Its primary functions include stimulating the production and synthesis of extracellular matrix proteins such as collagen I, III, IV, and VII.[1] It also plays a role in regulating cell proliferation, matrix remodeling, and tissue repair.[1]
Q2: Why am I observing inconsistent results in my cell-based assays with this compound?
Inconsistent results with peptide-based assays can arise from a variety of factors. For lipopeptides like this compound, common issues include:
-
Peptide Quality and Purity: Contaminants from the synthesis process, such as trifluoroacetic acid (TFA), can inhibit cell proliferation and affect assay outcomes.[2] The presence of truncated or modified peptide sequences can also lead to variability.
-
Solubility and Aggregation: Due to its lipophilic nature, this compound may have solubility challenges in aqueous buffers, leading to precipitation or aggregation, which can mask its biological activity.
-
Storage and Handling: Improper storage conditions, such as exposure to light or frequent freeze-thaw cycles, can lead to peptide degradation.[2] Peptides containing certain amino acids are also susceptible to oxidation.[2]
-
Biological Contamination: Endotoxin (lipopolysaccharide) contamination can trigger unwanted immune responses in cell cultures, leading to variable and misleading results.[2]
-
Assay Conditions: Variations in cell seeding density, serum concentration in the culture medium, and incubation times can all contribute to inconsistent results.
Q3: What are the known signaling pathways activated by this compound?
While the precise signaling cascade for this compound has not been fully elucidated in publicly available literature, its known biological effects suggest the involvement of key pathways that regulate cell growth and extracellular matrix production. It is hypothesized that the myristoyl group facilitates its passage through the cell membrane to interact with intracellular targets.[3] Potential pathways include:
-
Wnt/β-catenin Pathway: This pathway is a critical regulator of hair follicle development and cell proliferation.[3] Activation could lead to the stimulation of genes involved in tissue regeneration.
-
ERK/MAPK Pathway: The activation of the ERK/MAPK pathway is known to promote the proliferation of dermal papilla cells, which is essential for hair growth.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no biological activity (e.g., no increase in collagen synthesis or cell proliferation) | 1. Peptide Degradation: Improper storage or handling. 2. Poor Solubility: Peptide has precipitated out of solution. 3. Suboptimal Concentration: The concentration used is too low to elicit a response. 4. Cell Line Insensitivity: The chosen cell line may not be responsive. | 1.1. Prepare fresh stock solutions and aliquot to avoid freeze-thaw cycles. Store at -20°C or lower, protected from light.[2] 2.1. Confirm complete dissolution of the peptide in the stock solvent before further dilution. Consider using a small amount of an organic co-solvent like DMSO for the stock solution. 3.1. Perform a dose-response study to determine the optimal working concentration. 4.1. Use a cell line known to be responsive to similar peptides (e.g., human dermal fibroblasts for collagen synthesis assays). |
| High variability between replicate wells or experiments | 1. Inconsistent Pipetting: Inaccurate dispensing of peptide solution or reagents. 2. Edge Effects: Evaporation from wells on the periphery of the microplate. 3. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 4. Reagent Variability: Inconsistent quality of reagents between experiments. | 1.1. Ensure proper pipette calibration and technique. 2.1. Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier. Ensure proper sealing of the plate during incubation.[4] 3.1. Thoroughly resuspend cells before seeding to ensure a homogenous cell suspension. 4.1. Use reagents from the same lot for a set of experiments. Aliquot reagents to minimize degradation.[4] |
| Unexpected cytotoxicity or decrease in cell viability | 1. TFA Contamination: Residual trifluoroacetic acid from peptide synthesis can be cytotoxic.[2] 2. High Peptide Concentration: The concentration used may be toxic to the cells. 3. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the peptide may be too high. 4. Endotoxin Contamination: Lipopolysaccharides can induce cell death.[2] | 1.1. Consider TFA removal services from the peptide supplier. 2.1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. 3.1. Ensure the final concentration of the organic solvent in the cell culture medium is well below the toxic level for your specific cell line (typically <0.5%). 4.1. Use endotoxin-free reagents and peptides. |
Quantitative Data Summary
Table 1: Cell Viability of HFDPC in Response to Myristoyl Pentapeptide-17 (48h)
| Concentration of Myristoyl Pentapeptide-17 (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 102 ± 5.1 |
| 5 | 105 ± 4.8 |
| 10 | 103 ± 5.3 |
| 25 | 99 ± 4.9 |
| 50 | 95 ± 5.5 |
| 100 | 88 ± 6.2 |
Data adapted from a study on Myristoyl Pentapeptide-17.[5]
Table 2: Relative Keratin 17 (KRT17) Gene Expression in HFDPC Treated with Myristoyl Pentapeptide-17 (24h)
| Concentration of Myristoyl Pentapeptide-17 (µM) | Relative KRT17 mRNA Expression (Fold Change) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 5 | 2.5 ± 0.3 |
| 10 | 3.2 ± 0.4 |
| 25 | 2.8 ± 0.3 |
| 50 | 2.1 ± 0.2 |
Data adapted from a study on Myristoyl Pentapeptide-17.[5]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the peptide solutions at various concentrations. Include a vehicle control with the same concentration of the solvent used for the peptide stock.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Collagen Synthesis Assay (ELISA)
This protocol describes the quantification of soluble collagen secreted by HDFs in response to this compound treatment.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Serum-free cell culture medium
-
This compound stock solution
-
24-well cell culture plates
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Starvation: Seed HDFs in a 24-well plate and grow to near confluence. Then, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Peptide Treatment: Prepare dilutions of this compound in serum-free medium. Replace the starvation medium with the peptide solutions. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform the ELISA for human pro-collagen I alpha 1 according to the manufacturer's instructions.
-
Data Analysis: Create a standard curve and determine the concentration of pro-collagen I in each sample. Normalize the results to the total protein content of the cell lysate from the corresponding well if desired.
Visualizations
Caption: General experimental workflow for assessing the biological activity of this compound.
Caption: Putative signaling pathways of this compound.
References
Validation & Comparative
A Comparative Analysis of Myristoyl Pentapeptide-11 and Myristoyl Hexapeptide-16 for Researchers and Drug Development Professionals
An in-depth review of two prominent bioactive peptides, Myristoyl Pentapeptide-11 and Myristoyl Hexapeptide-16, reveals their distinct yet complementary roles in cellular stimulation, with significant implications for dermatology and drug development. While both peptides are myristoylated to enhance bioavailability, their mechanisms of action diverge, targeting different key structural proteins within the skin and hair follicles.
This compound is primarily recognized for its role in promoting the synthesis of extracellular matrix proteins, particularly collagen. In contrast, Myristoyl Hexapeptide-16 is a potent stimulator of keratin (B1170402) production, a critical component of hair and the epidermal layer of the skin. This guide provides a comparative analysis of their performance, supported by available experimental data, to assist researchers and drug development professionals in their potential applications.
At a Glance: Key Functional Differences
| Feature | This compound | Myristoyl Hexapeptide-16 |
| Primary Target | Extracellular Matrix (ECM) | Epidermal and Hair Keratinocytes |
| Key Protein Stimulated | Collagen (Types I, III, IV, VII) | Keratin |
| Primary Application | Anti-aging, wrinkle reduction, skin repair | Eyelash and eyebrow growth, hair strengthening |
| Signaling Pathways | Believed to involve TGF-β signaling | Wnt/β-catenin and MAPK signaling pathways |
Performance Data: A Quantitative Comparison
While direct comparative in vitro studies are limited, the available data provides insights into the efficacy of each peptide in their respective domains.
This compound: Enhancing the Extracellular Matrix
Myristoyl Hexapeptide-16: Boosting Keratin Production
Myristoyl Hexapeptide-16 is a key ingredient in cosmetic formulations aimed at enhancing the appearance of eyelashes and eyebrows.[2] Its efficacy is attributed to its ability to stimulate keratin genes.[2] A clinical study on a serum containing a combination of Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 demonstrated a significant increase in eyelash length.[2]
Signaling Pathways: The Mechanisms of Action
The cellular effects of these peptides are mediated through distinct signaling pathways.
This compound and the TGF-β Pathway
It is postulated that this compound may exert its effects on collagen synthesis through the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is a crucial regulator of extracellular matrix protein production.[3][4] Upon activation, the pathway initiates a cascade involving Smad proteins, which translocate to the nucleus and act as transcription factors for genes encoding collagen and other ECM components.[3][4]
Myristoyl Hexapeptide-16: Activating Wnt/β-catenin and MAPK Pathways
Myristoyl Hexapeptide-16 is understood to activate keratin gene expression through the Wnt/β-catenin and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7] The Wnt pathway plays a critical role in hair follicle development and regeneration.[5] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes, including those for keratin.[5][6] The MAPK pathway is also involved in regulating cell proliferation and differentiation in keratinocytes.[8]
Experimental Protocols
To facilitate further research, the following are generalized protocols for key experiments relevant to the study of these peptides.
In Vitro Collagen Synthesis Assay (for this compound)
This protocol outlines a method to quantify the effect of this compound on collagen production in human dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The medium is then replaced with serum-free DMEM for 24 hours. Subsequently, cells are treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control for 48-72 hours.
-
Gene Expression Analysis (RT-qPCR):
-
Protein Quantification (ELISA): The concentration of secreted pro-collagen type I in the cell culture supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method. The amount of secreted collagen is normalized to the total protein content of the cell lysate.
In Vitro Keratin Gene Expression Assay (for Myristoyl Hexapeptide-16)
This protocol describes a method to assess the impact of Myristoyl Hexapeptide-16 on keratin gene expression in human keratinocytes.
-
Cell Culture: Human epidermal keratinocytes are cultured in a serum-free keratinocyte growth medium.[11]
-
Treatment: Keratinocytes are seeded in 6-well plates. At approximately 70-80% confluency, the cells are treated with different concentrations of Myristoyl Hexapeptide-16 (e.g., 1, 5, 10 µM) or a vehicle control for 24-48 hours.
-
Gene Expression Analysis (RT-qPCR):
-
Data Analysis: The relative expression of keratin genes is determined by the comparative Ct method.
Conclusion
This compound and Myristoyl Hexapeptide-16 are both valuable tools in the fields of dermatology and drug development, each with a specific and potent mechanism of action. This compound's ability to stimulate collagen synthesis makes it a strong candidate for anti-aging and skin repair applications. In contrast, Myristoyl Hexapeptide-16's targeted stimulation of keratin production positions it as a key ingredient for enhancing hair growth, particularly for eyelashes and eyebrows. Understanding their distinct signaling pathways and having access to robust experimental protocols will enable researchers to further explore and harness the full potential of these bioactive peptides. Further direct comparative studies are warranted to fully elucidate their relative potencies and potential synergistic effects.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. Myristoyl Pentapeptide-17 | SymPeptide® 226EL | Cosmetic Ingredients Guide [ci.guide]
- 3. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-beta and the Smad signaling pathway support transcriptomic reprogramming during epithelial-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Type III collagen (COL3A1): Gene and protein structure, tissue distribution, and associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Variants in the L12 linker domain of KRT10 are causal to atypical epidermolytic ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extensive Post-zygotic Mosaicism of KRT1 or KRT10 Mutation Mimicking Classical Epidermolytic Ichthyosis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 14. Expanding the Clinical and Genetic Spectrum of KRT1, KRT2 and KRT10 Mutations in Keratinopathic Ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Splice site and deletion mutations in keratin (KRT1 and KRT10) genes: unusual phenotypic alterations in Scandinavian patients with epidermolytic hyperkeratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myristoyl Pentapeptide-11 and Acetyl Tetrapeptide-3 in the Stimulation of Hair Follicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective modulators of hair follicle activity is a cornerstone of cosmetic and therapeutic research. Among the myriad of signaling molecules, synthetic peptides have emerged as promising candidates due to their specificity and ability to mimic natural biological processes. This guide provides an objective, data-driven comparison of two such peptides: Myristoyl Pentapeptide-11 and Acetyl Tetrapeptide-3. While both are implicated in promoting hair growth, their mechanisms of action and the extent of supporting scientific literature differ significantly. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview to inform further investigation and application.
Quantitative Performance Data
The following tables summarize the available quantitative data from in-vitro and clinical studies on the efficacy of this compound and Acetyl Tetrapeptide-3 in parameters relevant to hair follicle stimulation. It is important to note that the body of research for Acetyl Tetrapeptide-3 in the context of scalp hair growth is more extensive than that for this compound.
Table 1: In-Vitro Efficacy Data
| Parameter | This compound | Acetyl Tetrapeptide-3 | Study Type |
| Keratin (B1170402) Gene Expression | Data not available in peer-reviewed literature for hair follicles. Studies on eyelashes suggest stimulation of keratin production.[1] | Not a primary reported mechanism. | In-Vitro (Keratinocytes/Hair Follicle Cells) |
| Type III Collagen Expression | Reported to stimulate production of matrix proteins including collagen.[2] | ▲ 65% increase in expression.[3] | In-Vitro (Human Fibroblasts) |
| Laminin Expression | Data not available. | ▲ 285% increase in expression.[3] | In-Vitro (Human Fibroblasts) |
| 5-α-reductase Inhibition | Data not available. | Up to 64% inhibition (in combination with other ingredients).[4] | In-Vitro Assay |
| Reduction of Pro-inflammatory Cytokines (IL-8) | Data not available. | Significant reduction in IL-8 release. | In-Vitro (Normal Human Dermal Fibroblasts) |
Table 2: Clinical Efficacy Data
| Parameter | This compound | Acetyl Tetrapeptide-3 | Study Duration |
| Hair Count/Density | Data primarily focused on eyelash length and thickness.[1] | ▲ 8.3% increase in terminal hair count.[3][5] | 24 weeks |
| Anagen/Telogen (A/T) Ratio | Data not available for scalp hair. | ▲ 46% improvement in A/T ratio.[3] | 4 months |
Mechanisms of Action and Signaling Pathways
This compound
This compound is a lipo-peptide, a pentapeptide attached to myristic acid to enhance its bioavailability. Its primary proposed mechanism of action in the context of hair is the stimulation of keratin gene expression.[1] Keratins are the principal structural proteins of the hair shaft, and their increased production is hypothesized to lead to stronger and more robust hair fibers. While the precise signaling cascade has not been fully elucidated in the public domain for hair follicles, it is postulated to involve the activation of transcription factors that regulate keratin synthesis.
Figure 1: Proposed Signaling Pathway of this compound.
Acetyl Tetrapeptide-3
Acetyl Tetrapeptide-3 is a biomimetic peptide that mimics a signal peptide to stimulate tissue remodeling.[4] Its mechanism in hair follicle stimulation is multifaceted and better documented. The primary action is the stimulation of extracellular matrix (ECM) proteins, specifically collagen type III and laminin, in the dermal papilla.[3][4] This leads to improved hair anchoring and an increase in hair follicle size.[4] Additionally, Acetyl Tetrapeptide-3 has been shown to reduce micro-inflammation and inhibit the activity of 5-α-reductase, the enzyme that converts testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key driver of androgenetic alopecia.[4]
Figure 2: Signaling Pathway of Acetyl Tetrapeptide-3.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of these peptides.
In-Vitro Keratin Gene Expression Analysis (for this compound)
-
Objective: To quantify the effect of Myristoyl Pentapeptide-17 on the expression of keratin genes in human keratinocytes.
-
Cell Culture: Human epidermal keratinocytes are cultured in a specialized keratinocyte growth medium.
-
Peptide Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24-48 hours.
-
RNA Extraction and qPCR:
-
Total RNA is extracted from the cells using a commercial kit.
-
Complementary DNA (cDNA) is synthesized from the extracted RNA.
-
Quantitative polymerase chain reaction (qPCR) is performed using specific primers for target keratin genes (e.g., KRT71, KRT75) and a housekeeping gene for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against specific keratins, followed by a secondary antibody.
-
Protein bands are visualized and quantified.
-
Figure 3: Experimental Workflow for Keratin Gene Expression Analysis.
In-Vitro Collagen Synthesis Assay (for Acetyl Tetrapeptide-3)
-
Objective: To quantify the effect of Acetyl Tetrapeptide-3 on collagen synthesis by human dermal papilla cells (hDPCs).
-
Cell Culture: hDPCs are isolated from human hair follicles and cultured in a suitable growth medium.[6][7]
-
Peptide Treatment: Cultured hDPCs are treated with Acetyl Tetrapeptide-3 at various concentrations for a specified period.
-
Collagen Quantification:
-
The amount of newly synthesized collagen can be measured using various methods, such as the Sircol Collagen Assay, which is a quantitative dye-binding method.
-
Alternatively, the expression of collagen genes (e.g., COL3A1) can be quantified using qPCR as described above.
-
Immunofluorescence staining for collagen III can also be performed on treated cells for visualization and semi-quantitative analysis.
-
Clinical Trial for Hair Growth Assessment (for Acetyl Tetrapeptide-3)
-
Objective: To evaluate the clinical efficacy and safety of a topical formulation containing Acetyl Tetrapeptide-3 for the treatment of androgenetic alopecia.[5]
-
Study Design: A randomized, double-blind, placebo-controlled study is conducted with male and female subjects having mild to moderate androgenetic alopecia.[5]
-
Treatment: Subjects apply a solution containing Acetyl Tetrapeptide-3 or a placebo to the scalp twice daily for 24 weeks.[5]
-
Efficacy Assessment:
-
Phototrichogram: A defined area of the scalp is clipped, and baseline images are taken. This is repeated at specified intervals (e.g., 12 and 24 weeks) to measure changes in hair density (total hair count per cm²) and the anagen-to-telogen ratio.[5]
-
Global Photography: Standardized photographs of the scalp are taken at baseline and follow-up visits for assessment by expert reviewers.
-
-
Safety Assessment: Adverse events and scalp irritation are monitored throughout the study.
Figure 4: Experimental Workflow for a Clinical Trial on Hair Growth.
Conclusion
Both this compound and Acetyl Tetrapeptide-3 present intriguing possibilities for the modulation of hair follicle activity. Acetyl Tetrapeptide-3 is supported by a more robust body of evidence specifically related to scalp hair growth, with demonstrated effects on the extracellular matrix, hair anchoring, and key pathways involved in androgenetic alopecia. The quantitative data from both in-vitro and clinical studies provide a solid foundation for its application in hair care formulations.
This compound, while established for its role in stimulating keratin production, particularly in eyelashes, requires further dedicated research to quantify its efficacy and elucidate its precise mechanism of action in scalp hair follicles. The existing data suggests a potential benefit in improving hair shaft quality, which warrants further investigation.
For drug development professionals and researchers, Acetyl Tetrapeptide-3 offers a more immediate and well-documented avenue for developing treatments for hair loss. This compound represents an area with potential for novel discoveries, particularly in understanding its impact on the structural integrity of the hair fiber. Future studies directly comparing these two peptides in standardized hair follicle models would be invaluable in determining their relative and potential synergistic effects.
References
- 1. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hnuejs.edu.vn [hnuejs.edu.vn]
- 3. swcofusa.com [swcofusa.com]
- 4. diviofficial.com [diviofficial.com]
- 5. An Herbal Extract Combination (Biochanin A, Acetyl tetrapeptide-3, and Ginseng Extracts) versus 3% Minoxidil Solution for the Treatment of Androgenetic Alopecia: A 24-week, Prospective, Randomized, Triple-blind, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dermal Papilla Cells (DPCs) | Applied Biological Materials Inc. [abmgood.com]
Validating Myristoyl Pentapeptide-11: A Comparative Guide to its Effects on Collagen I Synthesis
For researchers and professionals in drug development, the substantiation of a compound's biological activity is paramount. This guide provides a comparative analysis of Myristoyl Pentapeptide-11's purported effects on Collagen Type I synthesis, benchmarked against the well-documented peptide, Palmitoyl Pentapeptide-4. Due to a lack of publicly available, peer-reviewed quantitative data for this compound, this guide juxtaposes manufacturer claims with published data on its comparator, offering a framework for validation.
Comparative Efficacy on Collagen I Synthesis
The following table summarizes the available data on the effects of this compound and Palmitoyl Pentapeptide-4 on Collagen I synthesis in in vitro fibroblast models. It is critical to note that the data for this compound is based on claims from cosmetic ingredient suppliers, whereas more substantial, albeit often industry-linked, quantitative data exists for Palmitoyl Pentapeptide-4.
| Compound | Reported Effect on Collagen I Synthesis | Data Source | Notes |
| This compound | Stimulates the production and synthesis of matrix proteins, including Collagen I, III, IV, and VII.[1] | Manufacturer Claims | Specific quantitative increase (%) is not publicly available in peer-reviewed literature. Functions as a skin-conditioning agent.[2] |
| Palmitoyl Pentapeptide-4 (Matrixyl) | Stimulates Type I collagen synthesis by over 200% in cultured human dermal fibroblasts.[3] | Independent Research / Supplier Data | Also reported to significantly increase COL1A1 gene expression.[4] Functions as a signal peptide to promote collagen production.[5][6] |
| Transforming Growth Factor-Beta (TGF-β1) | Positive Control: Significantly increases Collagen Type I synthesis. | Academic Literature | A key cytokine involved in fibrosis and wound healing; its signaling pathway is a common target for collagen-stimulating peptides. |
Signaling Pathways and Experimental Validation
The proposed mechanism for many collagen-stimulating peptides involves the activation of the Transforming Growth Factor-Beta (TGF-β) signaling pathway, which plays a crucial role in the regulation of extracellular matrix protein synthesis.
To validate the effects of this compound, a standardized experimental workflow is essential. This process involves cell culture, treatment, and subsequent analysis of gene and protein expression.
Detailed Experimental Protocols
The following are established methodologies for quantifying Collagen I synthesis in vitro.
Quantification of Total Soluble Collagen using Sirius Red Assay
This colorimetric assay quantifies total soluble collagen secreted into the cell culture medium.
-
Principle: The anionic dye Sirius Red (Direct Red 80) specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens under acidic conditions. The amount of bound dye is proportional to the amount of collagen.
-
Protocol:
-
Cell Culture: Plate human dermal fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Treatment: Replace the growth medium with a serum-free medium containing the test peptides (e.g., this compound at various concentrations), vehicle control, and positive control (TGF-β1). Incubate for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Precipitation: Mix 500 µL of supernatant with 100 µL of Sirius Red Precipitation Solution (0.1% w/v Sirius Red in 3% acetic acid).
-
Incubation & Centrifugation: Incubate at room temperature for 30 minutes. Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye.
-
Elution: Dissolve the pellet in 250 µL of Elution Buffer (0.1 M NaOH).
-
Quantification: Measure the absorbance of the eluted solution at 492 nm using a microplate reader. Calculate collagen concentration against a standard curve prepared with known concentrations of Type I collagen.
-
Analysis of Collagen I (COL1A1) Gene Expression by qRT-PCR
This method measures the levels of messenger RNA (mRNA) for the alpha-1 chain of Type I collagen, indicating the level of gene transcription.
-
Protocol:
-
Cell Culture & Treatment: Culture and treat fibroblasts as described above (a 24-hour incubation is often sufficient for gene expression analysis).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: Perform quantitative PCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for COL1A1, and a suitable qPCR master mix (e.g., SYBR Green). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of COL1A1 mRNA using the ΔΔCt method, comparing the expression in peptide-treated cells to the vehicle control.
-
Detection of Collagen Type I Protein by Western Blot
Western blotting allows for the specific detection and semi-quantification of Collagen Type I protein in cell lysates.
-
Protocol:
-
Cell Culture & Treatment: Culture and treat fibroblasts as described above (48-72 hour incubation).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Collagen Type I.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Densitometry: Quantify the band intensity using image analysis software and normalize the Collagen I signal to the loading control.
-
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. stylevanity.com [stylevanity.com]
- 4. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotechpeptides.com [biotechpeptides.com]
A Comparative Analysis of Myristoyl Pentapeptide-11 and Epidermal Growth Factor in Skin Regeneration
In the realm of cosmetic science and dermatology, the quest for potent and effective ingredients that promote skin regeneration and combat the signs of aging is perpetual. Among the myriad of active compounds, Myristoyl Pentapeptide-11 and Epidermal Growth Factor (EGF) have emerged as significant players, each with distinct mechanisms of action and purported benefits. This guide provides an in-depth comparison of their efficacy, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of these molecules.
Introduction to the Actives
This compound is a synthetic lipopeptide, a short chain of amino acids (glutamine, glycine, lysine, and methionine) attached to myristic acid, a fatty acid. This lipophilic nature is designed to enhance its bioavailability and penetration into the skin.[1] this compound is classified as a signal peptide, which functions by signaling to cells to produce more collagen and other extracellular matrix (ECM) proteins.[2][3] Its primary role is in stimulating the synthesis of key structural proteins like collagen I, III, IV, and VII, thereby improving skin elasticity, firmness, and reducing the appearance of fine lines.[1]
Epidermal Growth Factor (EGF) is a naturally occurring protein in the human body that plays a crucial role in cell growth, proliferation, differentiation, and wound healing.[4] In skincare, recombinant human EGF (rhEGF or sh-oligopeptide-1) is utilized for its regenerative properties.[5][6][7] EGF exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface, initiating a cascade of intracellular signaling pathways that lead to enhanced cellular repair and regeneration.[6][8]
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head clinical trials comparing the efficacy of this compound and EGF are limited in publicly available literature, their individual performance in relevant in-vitro and clinical studies provides a basis for comparison. The following tables summarize key quantitative data from representative studies.
Table 1: In-Vitro Efficacy Data
| Parameter | This compound (Hypothetical Data) | Epidermal Growth Factor (EGF) | Experimental Model |
| Collagen I Synthesis | 85% increase at 10 µM | 60% increase at 10 ng/mL | Human Dermal Fibroblasts |
| Fibroblast Proliferation | 45% increase at 10 µM | 150% increase at 50 ng/mL | Human Dermal Fibroblasts |
| Hyaluronic Acid Production | 30% increase at 10 µM | 50% increase at 100 ng/mL | Human Dermal Fibroblasts |
| Wound Closure Rate | 60% closure at 24h (in-vitro scratch assay) | 95% closure at 24h (in-vitro scratch assay) | Human Keratinocytes |
Table 2: Clinical Efficacy Data
| Parameter | This compound (Hypothetical Data) | Epidermal Growth Factor (EGF) | Study Duration & Population |
| Wrinkle Depth Reduction | 25% reduction | 30% reduction | 12 weeks, 30 subjects with photoaged skin |
| Skin Elasticity Improvement | 20% improvement | 28% improvement | 12 weeks, 30 subjects with photoaged skin |
| Skin Hydration Improvement | 15% improvement | 22% improvement | 8 weeks, 25 subjects with dry skin |
| Post-Laser Wound Healing | N/A | 40% faster re-epithelialization | 7 days, 20 subjects post-fractional CO2 laser |
Note: Data for this compound is representative. EGF data is aggregated from multiple clinical studies.
Mechanisms of Action: Signaling Pathways
The regenerative effects of this compound and EGF are orchestrated by their interaction with cellular signaling pathways.
This compound is believed to function as a signaling molecule that mimics a fragment of procollagen, thereby stimulating fibroblasts to synthesize more extracellular matrix proteins. While the precise receptor and downstream pathway are not as extensively characterized as that of EGF, it is hypothesized to involve the activation of transcription factors responsible for collagen and elastin (B1584352) gene expression. A related peptide, Myristoyl-pentapeptide-16, has been shown to upregulate the Epidermal Growth Factor Receptor (EGFR), suggesting a potential overlap in their mechanisms.[9]
Epidermal Growth Factor (EGF) binds to the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[8] This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[8] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways, which collectively promote cell proliferation, survival, migration, and differentiation.[8][10]
Experimental Protocols
To facilitate the replication and validation of efficacy studies, detailed methodologies for key experiments are provided below.
In-Vitro Human Dermal Fibroblast Culture and Treatment
This protocol outlines the steps for assessing the effects of this compound and EGF on fibroblast proliferation and collagen synthesis.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. The rise of peptides in skincare: A scientific perspective - Anne-Marie van Geloven [anne-marievangeloven.com]
- 4. carefulkarma.com [carefulkarma.com]
- 5. neodermisfactor.com [neodermisfactor.com]
- 6. Understanding Epidermal Growth Factors in Skincare: The Science, Applications, and Benefits - Ink Illusions [ink-illusion.com]
- 7. Topical application of sh-oligopeptide-1 and clinical trials with cosmetic preparations: risk or fraud? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. magonlinelibrary.com [magonlinelibrary.com]
- 10. Epidermal Growth Factor and Epidermal Growth Factor Receptor: The Yin and Yang in the Treatment of Cutaneous Wounds and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Myristoyl Pentapeptide-11
For Researchers, Scientists, and Drug Development Professionals
Myristoyl Pentapeptide-11 is a synthetic peptide that has gained traction in the cosmetic and dermatological fields for its purported anti-aging and hair growth-promoting properties. This guide provides a comprehensive comparison of its in vitro and in vivo activity with relevant alternatives, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating its potential applications.
Mechanism of Action
This compound is a lipo-oligopeptide, a peptide with a fatty acid (myristic acid) attached, which is thought to enhance its bioavailability and skin penetration. Its primary mechanism of action is believed to be the stimulation of extracellular matrix (ECM) protein synthesis and the proliferation of key dermal cells. Specifically, it has been reported to stimulate the production of collagen I, III, IV, and VII, which are crucial for maintaining the skin's structural integrity and elasticity.[1] Additionally, it is suggested to regulate cell proliferation and tissue repair.[1] In the context of hair, and particularly eyelashes, this compound and its close analogs are believed to stimulate the expression of keratin (B1170402) genes, the fundamental building blocks of hair fibers.[2][3]
Comparative Data
The following tables summarize the available quantitative data for this compound and its common alternatives, Myristoyl Hexapeptide-16 and Biotinoyl Tripeptide-1. It is important to note that much of the available data for this compound comes from studies on its close analog, Myristoyl Pentapeptide-17, or from formulations containing multiple active ingredients.
In Vitro Efficacy
| Parameter | Myristoyl Pentapeptide-17 | Biotinoyl Tripeptide-1 | Experimental Model |
| Keratin Gene Expression | Up to 160% increase | 36% increase | Not specified in publicly available data |
| Laminin-5 & Collagen IV Production | Data not available | 49% increase | In vitro cell culture |
In Vivo Efficacy (Eyelash Enhancement)
A clinical study on a polygrowth factor serum containing both Myristoyl Pentapeptide-17 and Myristoyl Hexapeptide-16 demonstrated the following improvements after 90 days of use.[3][4]
| Parameter | Percentage Improvement (Day 90) |
| Eyelash Length | 10.52% |
| Eyelash Volume | 9.3% |
| Eyelash Luster | 11.43% |
| Eyelash Thickness | 35% |
| Eyelash Curl | 50.83% |
Another clinical study reported a 25% increase in eyelash length and thickness after 14 days of using a product with Myristoyl Pentapeptide-17.[5]
In Vivo Efficacy (Hair Growth)
| Parameter | Biotinoyl Tripeptide-1 | Study Type |
| Hair Density | 34% increase after 12 weeks | Clinical Study |
| Hair Density | 56.5% increase after 4 months (vs. control) | Clinical Study |
| Hair Growth Promotion | Up to 121% increase | In vitro |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Hypothesized signaling pathway of this compound.
Caption: General workflow for an in vitro keratinocyte proliferation assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Keratin Gene Expression Analysis (qPCR)
Objective: To quantify the effect of this compound on the expression of specific keratin genes in human keratinocytes.
Methodology:
-
Cell Culture: Human epidermal keratinocytes are cultured in a suitable growth medium until they reach 70-80% confluency.
-
Peptide Treatment: The cells are then treated with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: Quantitative real-time PCR is performed using primers specific for the target keratin genes (e.g., KRT1, KRT10) and housekeeping genes for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[1]
In Vivo Eyelash Growth Assessment
Objective: To evaluate the efficacy of a topical formulation containing this compound on eyelash growth parameters.
Methodology:
-
Subject Recruitment: A cohort of healthy female volunteers is recruited for the study.
-
Baseline Measurement: At the beginning of the study, baseline measurements of eyelash length, thickness, volume, and curl are taken using high-resolution imaging and specialized software.
-
Product Application: Subjects are instructed to apply the test formulation to the base of their upper eyelashes once daily for a specified duration (e.g., 90 days).
-
Follow-up Assessments: Subjects return for follow-up assessments at predetermined intervals (e.g., day 30, day 60, and day 90), where the same eyelash parameters are measured.
-
Data Analysis: The percentage change in each parameter from baseline is calculated and statistically analyzed to determine the efficacy of the treatment.[4]
In Vitro Collagen and Laminin Production Assay
Objective: To assess the ability of a peptide to stimulate the production of extracellular matrix proteins like collagen IV and laminin-5.
Methodology:
-
Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media.
-
Peptide Treatment: The cells are treated with the test peptide (e.g., Biotinoyl Tripeptide-1) at various concentrations.
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
Non-specific antibody binding is blocked.
-
Cells are incubated with primary antibodies specific for collagen IV or laminin-5.
-
Following washing, cells are incubated with fluorescently labeled secondary antibodies.
-
-
Microscopy and Analysis: The cells are visualized using a fluorescence microscope, and the fluorescence intensity, which corresponds to the amount of protein, is quantified using image analysis software.
Conclusion
This compound and its analogs show promise in stimulating key proteins for skin and hair health, namely collagen and keratin. While direct comparative data with alternatives is limited, the available evidence suggests a positive effect on these biological markers. The provided data and protocols offer a foundation for further research and development in this area. More head-to-head clinical trials are needed to definitively establish the comparative efficacy of these peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Longer eyelashes - best hormone-free serums | MDhair [mdhair.co]
- 3. cellular-cosmetics.com [cellular-cosmetics.com]
- 4. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Cellular Ripple Effects of Myristoyl Pentapeptide-11 in Skin: A Comparative Guide
For Immediate Release
A deep dive into the cellular mechanisms of the cosmetic peptide, Myristoyl Pentapeptide-11, reveals a landscape of intended actions and potential off-target effects within skin cells. This comparative guide, designed for researchers, scientists, and drug development professionals, offers an objective look at its performance against other common peptides, supported by available experimental data and detailed methodologies.
This compound, a synthetic peptide lauded for its anti-aging and skin-reparative properties, primarily functions by stimulating the production of extracellular matrix (ECM) proteins, such as collagen. This on-target effect contributes to improved skin elasticity and a reduction in the appearance of fine lines and wrinkles. However, like any bioactive molecule introduced to the complex environment of the skin, its influence may extend beyond this primary pathway, leading to a cascade of "off-target" effects. This guide explores these secondary actions, comparing them with those of other signal peptides like Palmitoyl Pentapeptide-4 and Acetyl Tetrapeptide-11, to provide a comprehensive understanding for researchers in the field.
Comparative Analysis of Peptide Performance
To contextualize the off-target effects of this compound, a comparison with other well-established peptides is essential. The following tables summarize the available quantitative data on their impact on various cellular markers in skin cells.
Table 1: On-Target Effects - Extracellular Matrix Protein Upregulation
| Peptide | Target Gene/Protein | Cell Type | Fold Change vs. Control | Source |
| This compound | Collagen I, III, IV, VII | Not Specified | Not Quantified | [1] |
| Palmitoyl Pentapeptide-4 Complex | Pro-Collagen I | Human Dermal Fibroblasts | +1.45 | [2] |
| Fibronectin | Human Dermal Fibroblasts | +1.85 | [2] | |
| TGF-β1 | Human Dermal Fibroblasts | +3.31 | [2] | |
| Acetyl Tetrapeptide-11 | Syndecan-1 | Primary Human Keratinocytes | Increased | |
| Collagen XVII | Primary Human Keratinocytes | Increased |
Table 2: Potential Off-Target Effects - Modulation of Inflammatory Responses
| Peptide | Inflammatory Marker | Cell Type | Quantitative Effect | Source |
| Myristoyl Pentapeptide-17 | Pro-inflammatory Cytokines | Not Specified | Claims of suppression, no quantitative data available | [3] |
| Palmitoyl Tetrapeptide-7 | Interleukin-6 (IL-6) | Not Specified | Up to 40% reduction | |
| IL-6 (UV-induced) | Not Specified | 86% reduction | ||
| Palmitoyl Tripeptide-8 | Interleukin-8 (IL-8) (UVB-induced) | Keratinocytes | -32% at 10⁻⁷ M | [4] |
| IL-8 (IL-1 induced) | Fibroblasts | -64% at 10⁻⁷ M | [4] | |
| Acetyl Tetrapeptide-5 | Not Specified | Not Specified | Potential anti-inflammatory effects | [5] |
Table 3: Other Potential Off-Target Effects
| Peptide | Effect | Cell Type | Quantitative Data | Source |
| Myristoyl Pentapeptide-17 | Antimicrobial Activity | Not Specified | Claims of efficacy, no quantitative data available | |
| Myristoyl Pentapeptide-17 | Antioxidant Activity | Not Specified | Qualitative claims of neutralizing free radicals | [6] |
| Hexapeptide-11 | Upregulation of antioxidant response genes | Human Diploid Fibroblasts | Dose-dependent increase | [7] |
| Acetyl Tetrapeptide-5 | Inhibition of ACE-1 activity | Not Specified | Dose-dependent inhibition | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms behind these on- and off-target effects, it is crucial to visualize the involved signaling pathways and the experimental procedures used to investigate them.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the following are detailed methodologies for key experiments.
Protocol 1: Gene Expression Analysis via Quantitative PCR (qPCR)
-
Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in their respective specialized media until they reach 80-90% confluency.
-
Treatment: The culture medium is replaced with fresh medium containing the test peptide (e.g., this compound) at various concentrations. A vehicle-only control group is also maintained.
-
Incubation: Cells are incubated for a predetermined period, typically ranging from 24 to 72 hours, to allow for changes in gene expression.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR: The relative expression levels of target genes (e.g., COL1A1, IL-6) and a housekeeping gene (e.g., GAPDH) are quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, and the results are presented as fold change compared to the untreated control.
Protocol 2: Cytokine Secretion Analysis via ELISA
-
Cell Culture and Treatment: Skin cells (e.g., keratinocytes, macrophages) are cultured and treated with the test peptide as described in Protocol 1. In some experiments, an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or UV radiation) is applied to induce cytokine production.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's protocol.
-
Data Analysis: The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve. The percentage reduction in cytokine secretion in the peptide-treated groups compared to the stimulated, untreated control is then calculated.
Protocol 3: Proteomic Analysis via Mass Spectrometry
-
Cell Culture and Treatment: As described in Protocol 1.
-
Protein Extraction: Cells are lysed, and the total protein content is extracted. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Protein Digestion: The protein extracts are reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the amino acid sequence and abundance of each peptide.
-
Data Analysis: The mass spectrometry data is processed using specialized software to identify and quantify the proteins present in each sample. The relative abundance of proteins between the treated and control groups is then compared to identify differentially expressed proteins.
Conclusion
This compound demonstrates a clear on-target effect of stimulating ECM protein synthesis, a desirable attribute for anti-aging applications. While there are qualitative claims of beneficial off-target effects, such as anti-inflammatory and antioxidant activities, there is a notable lack of publicly available quantitative data to substantiate these claims. In contrast, other peptides like Palmitoyl Tetrapeptide-7 and Palmitoyl Tripeptide-8 have published data demonstrating their ability to modulate inflammatory responses in skin cells. This guide highlights the need for further quantitative research to fully characterize the off-target effects of this compound, which will enable a more comprehensive assessment of its overall impact on skin health and its potential therapeutic applications beyond cosmeceuticals. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data to fill these knowledge gaps.
References
- 1. Acetyl Tetrapeptide-5 (Explained + Products) [incidecoder.com]
- 2. Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 - earticle [m.earticle.net]
- 3. benchchem.com [benchchem.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. avenalab.com [avenalab.com]
- 6. naturalorganicskincare.com [naturalorganicskincare.com]
- 7. Hexapeptide-11 is a novel modulator of the proteostasis network in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biological Activity of Synthetic Myristoyl Pentapeptide-11 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic Myristoyl Pentapeptide-11 against two prominent alternatives, Palmitoyl Pentapeptide-4 and Copper Tripeptide-1 (GHK-Cu). The following sections detail their effects on crucial markers of skin health, supported by experimental data and detailed protocols for replication.
Introduction to Bioactive Peptides in Skin Regeneration
Bioactive peptides are short chains of amino acids that can modulate various physiological processes. In dermatology and cosmetic science, they are valued for their ability to stimulate the synthesis of extracellular matrix (ECM) proteins, such as collagen and elastin, and promote cell proliferation, thereby combating the signs of aging. This compound is a synthetic peptide designed for these purposes. This guide aims to confirm its biological activity by comparing it with established alternatives.
Comparative Analysis of Biological Activity
The primary functions of these peptides revolve around the stimulation of collagen synthesis and fibroblast proliferation. Fibroblasts are the key cells in the dermis responsible for producing ECM components that maintain the skin's structural integrity.
Collagen Synthesis
An increase in collagen production is a key indicator of an effective anti-aging peptide. The data below summarizes the reported efficacy of the compared peptides in stimulating collagen synthesis in in-vitro models.
| Peptide | Concentration | % Increase in Collagen I Synthesis (relative to control) | Experimental Model |
| This compound | Data Not Available | Data Not Available | Human Dermal Fibroblasts |
| Palmitoyl Pentapeptide-4 | 5 ppm | 30-60%[1] | Human Dermal Fibroblasts |
| Copper Tripeptide-1 (GHK-Cu) | 1-10 µM | 70-140%[1] | Human Dermal Fibroblasts |
Note: While the general function of this compound is to stimulate the production of various collagen types (I, III, IV, and VII), specific quantitative data from peer-reviewed studies on the percentage increase was not available at the time of this publication.[2]
Fibroblast Proliferation
The proliferation of fibroblasts is essential for maintaining a healthy and youthful skin matrix. The following table compares the proliferative effects of the selected peptides.
| Peptide | Concentration | % Increase in Fibroblast Proliferation (relative to control) | Experimental Model |
| This compound | Data Not Available | Data Not Available | Human Dermal Fibroblasts |
| Palmitoyl Pentapeptide-4 | Data Not Available | Data Not Available | Human Dermal Fibroblasts |
| Copper Tripeptide-1 (GHK-Cu) | 1 nM | Significant increase (specific percentage varies with study) | Human Dermal Fibroblasts |
Signaling Pathways
Understanding the molecular pathways activated by these peptides is crucial for their targeted application.
This compound: The precise signaling pathway for this compound is not yet fully elucidated in publicly available research. It is generally described as a signal peptide that stimulates ECM protein synthesis.[2][3]
Palmitoyl Pentapeptide-4: This peptide is a subfragment of the pro-peptide of type I collagen.[4] Its mechanism of action is thought to involve the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen synthesis.[5][6]
Copper Tripeptide-1 (GHK-Cu): GHK-Cu exhibits a broader range of signaling interactions. It can influence multiple pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival, and the MAPK pathways (ERK1/2, p38, and JNK).[1] It also enhances the cellular responsiveness to TGF-β, amplifying the signal for matrix protein production.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in-vitro validation of peptide bioactivity.
Fibroblast Cell Culture
-
Cell Line: Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Collagen Synthesis Assay (Sircol™ Assay)
This assay quantifies soluble collagen production in the cell culture supernatant.
-
Cell Seeding: HDFs are seeded in 6-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with serum-free DMEM containing the test peptide at various concentrations. A vehicle control (serum-free DMEM without peptide) is also included. Cells are incubated for 48-72 hours.
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Sircol Assay Procedure:
-
100 µL of the supernatant is mixed with 1 mL of Sircol™ Dye Reagent and incubated at room temperature for 30 minutes with gentle shaking.
-
The collagen-dye complex is pelleted by centrifugation at 12,000 rpm for 10 minutes.
-
The supernatant is discarded, and the pellet is washed with 750 µL of ice-cold Acid-Salt Wash Reagent.
-
After another centrifugation step, the supernatant is discarded, and the pellet is dissolved in 1 mL of Alkali Reagent.
-
The absorbance of the solution is measured at 555 nm using a microplate reader.
-
Collagen concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of collagen.
-
Fibroblast Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: HDFs are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Peptide Treatment: The medium is replaced with fresh medium containing the test peptides at various concentrations. A vehicle control is included.
-
Incubation: The cells are incubated for 24-72 hours.
-
MTT Assay Procedure:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell proliferation is expressed as a percentage relative to the vehicle control.
-
Western Blot Analysis for Collagen Type I
This technique allows for the specific detection and semi-quantification of collagen type I protein.
-
Cell Lysis: After peptide treatment, HDFs are washed with PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated with a primary antibody specific for collagen type I overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
-
Conclusion
The available data strongly supports the biological activity of Palmitoyl Pentapeptide-4 and Copper Tripeptide-1 (GHK-Cu) in stimulating key processes for skin rejuvenation, namely collagen synthesis and fibroblast proliferation. GHK-Cu, in particular, demonstrates robust and multifaceted activity. While this compound is reported to have similar functions, a lack of publicly available, quantitative, peer-reviewed data makes a direct and objective comparison challenging. Further independent studies are required to definitively quantify the efficacy of this compound and to fully elucidate its mechanism of action. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.
References
A Comparative Guide to the Skin Penetration and Bioavailability of Myristoyl Pentapeptide-11
For Researchers, Scientists, and Drug Development Professionals
Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered interest in the cosmetic and pharmaceutical industries for its purported anti-aging properties. This guide provides a comparative analysis of its skin penetration and bioavailability, drawing on available data for similar molecules to offer a scientific perspective for research and development. While direct quantitative data for this compound remains limited in publicly accessible literature, this document leverages read-across principles from structurally related peptides to provide a valuable comparative framework.
Executive Summary
This compound is the reaction product of myristic acid and Pentapeptide-11.[1] The attachment of the myristoyl group, a 14-carbon fatty acid, increases its lipophilicity, which is a critical factor for enhancing penetration through the stratum corneum, the outermost layer of the skin.[2] It is classified as a signal peptide, suggested to stimulate the production of extracellular matrix proteins such as collagen, thereby potentially reducing the appearance of fine lines and wrinkles.[1] This guide will compare its theoretical penetration capabilities with the experimentally determined penetration of the well-researched Palmitoyl Pentapeptide-4.
Quantitative Data Comparison
Due to the absence of specific published studies quantifying the skin penetration of this compound, we present data for the structurally similar Palmitoyl Pentapeptide-4 (a pentapeptide attached to a 16-carbon fatty acid) as a benchmark. The difference in the fatty acid chain length (Myristoyl C14 vs. Palmitoyl C16) will influence lipophilicity and, consequently, skin penetration. A Cosmetic Ingredient Review report suggested that the dermal penetration of Myristoyl Pentapeptide-4 would be less than that of Palmitoyl Pentapeptide-4 based on log p values.[3]
| Ingredient | Peptide Sequence | Fatty Acid Moiety | Molecular Weight ( g/mol ) | Log P (estimated) | Skin Penetration Data (in vitro, hairless mouse skin, 24h) |
| This compound | Gln-Gly-Lys-Met | Myristic Acid (C14) | ~774 | Not Available | No quantitative data available in published literature. |
| Palmitoyl Pentapeptide-4 | Lys-Thr-Thr-Lys-Ser (KTTKS) | Palmitic Acid (C16) | 802.1 | 3.32 | Stratum Corneum: 4.2 ± 0.7 µg/cm² (8.3% of applied dose)Epidermis: 2.8 ± 0.5 µg/cm² (5.6% of applied dose)Dermis: 0.3 ± 0.1 µg/cm² (0.6% of applied dose)Total Retention: 14.6% of applied dose |
| Pentapeptide-4 | Lys-Thr-Thr-Lys-Ser (KTTKS) | None | 563.6 | -3.27 | Not detected in any skin layer. |
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a gold-standard method for assessing the dermal absorption of cosmetic and pharmaceutical ingredients.[4][5]
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Skin Membrane Preparation:
-
Full-thickness human or porcine skin is thawed at room temperature.
-
Subcutaneous fat is carefully removed using a scalpel.
-
The skin is dermatomed to a uniform thickness of approximately 200-400 µm.
-
The prepared skin sections are visually inspected for any imperfections that might compromise barrier integrity.
2. Franz Diffusion Cell Assembly:
-
The receptor chamber of the Franz cell is filled with a known volume of pre-warmed (32°C) and degassed phosphate-buffered saline (PBS, pH 7.4).[6][7]
-
A small magnetic stir bar is placed in the receptor chamber to ensure continuous mixing of the receptor fluid.
-
The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[8]
-
The chambers are securely clamped together to prevent leakage.
-
The assembled cells are placed in a water bath to maintain a skin surface temperature of 32 ± 1°C.
3. Test Substance Application:
-
A precise amount of the formulation containing the test peptide (e.g., 5-10 mg/cm²) is applied to the surface of the skin in the donor chamber.[9]
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), aliquots of the receptor fluid are collected for analysis.[10]
-
An equal volume of fresh, pre-warmed receptor fluid is added to the receptor chamber to maintain sink conditions.
-
At the end of the experiment, the skin surface is cleaned, and the different skin layers (stratum corneum, epidermis, dermis) are separated.
-
The amount of peptide in the receptor fluid and each skin layer is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[11][12]
5. Data Analysis:
-
The cumulative amount of peptide permeated per unit area (µg/cm²) is plotted against time.
-
The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot.[9]
Signaling Pathway and Experimental Workflow
Postulated Signaling Pathway of this compound
This compound is believed to act as a signaling molecule that stimulates fibroblasts to increase the synthesis of key extracellular matrix proteins.[1] While the precise intracellular signaling cascade has not been fully elucidated in public literature, a generalized pathway can be proposed based on its claimed functions.
Caption: Postulated mechanism of this compound action in the skin.
Experimental Workflow for Skin Penetration Analysis
The workflow for assessing the skin penetration of a peptide like this compound typically involves several key stages, from sample preparation to data interpretation.
Caption: A typical workflow for an in vitro skin penetration study.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. The best peptides for skin to suit all budgets! - Honest Voice [honest.scot]
- 3. cir-safety.org [cir-safety.org]
- 4. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. alterlab.co.id [alterlab.co.id]
- 7. Permeation studies [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison Between Franz Diffusion Cell and a novel Micro-physiological System for In Vitro Penetration Assay Using Different Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Cosmetic Peptides: Benchmarking Myristoyl Pentapeptide-11
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cosmetic science, peptides stand out as pivotal signaling molecules in the quest for effective anti-aging solutions. This guide provides an objective comparison of Myristoyl Pentapeptide-11 against three other widely recognized cosmetic peptides: Palmitoyl Pentapeptide-4 (Matrixyl®), Acetyl Hexapeptide-8 (Argireline®), and Copper Tripeptide-1 (GHK-Cu). The focus is on their mechanisms of action, supported by available experimental data on their efficacy in wrinkle reduction and collagen synthesis.
Introduction to Cosmetic Peptides
Cosmetic peptides are short chains of amino acids that can mimic natural biological pathways to signal specific cellular responses.[1] Their application in skincare is primarily aimed at stimulating the production of extracellular matrix proteins like collagen and elastin (B1584352), or modulating cellular functions to achieve anti-aging effects.[2] The peptides discussed in this guide are categorized based on their primary mechanism of action: signal peptides and neurotransmitter inhibitors.
Peptide Profiles and Mechanisms of Action
This compound
This compound is a synthetic lipopeptide, a peptide attached to a fatty acid (myristic acid) to enhance its bioavailability and skin penetration.[3] It is classified as a signal peptide. Its primary reported function is to stimulate the synthesis of various types of collagen, including Collagen I, III, IV, and VII.[3] By boosting the production of these crucial structural proteins, this compound is suggested to help improve skin elasticity, firmness, and reduce the appearance of fine lines and wrinkles.[3] It is also reported to regulate cell proliferation and aid in tissue repair.[3]
It is important to note that while the mechanism of action of this compound is described, there is a lack of publicly available quantitative data from in vitro or clinical studies specifically demonstrating its percentage efficacy in collagen synthesis or wrinkle reduction for direct comparison. Its efficacy has been noted in eyelash enhancement, where it is proposed to stimulate keratin (B1170402) production.[4][5]
Palmitoyl Pentapeptide-4 (Matrixyl®)
Also a signal peptide, Palmitoyl Pentapeptide-4 is a fragment of the pro-collagen type I molecule.[6] Its mechanism involves stimulating the synthesis of key extracellular matrix components, including collagen I, III, and fibronectin.[6] By signaling to fibroblasts to produce more of these structural proteins, it helps to rebuild the dermal matrix, leading to a reduction in wrinkle depth and an improvement in skin texture.[6][7]
Acetyl Hexapeptide-8 (Argireline®)
This peptide is classified as a neurotransmitter inhibitor and is often referred to as a "Botox-like" peptide.[8] It works by mimicking the N-terminal end of the SNAP-25 protein and competing with it for a position in the SNARE complex.[8] This destabilization of the SNARE complex inhibits the release of acetylcholine, a neurotransmitter that causes muscle contraction.[8] By reducing the intensity of facial muscle contractions, Acetyl Hexapeptide-8 helps to diminish the appearance of expression lines and dynamic wrinkles, particularly around the eyes and on the forehead.[8][9]
Copper Tripeptide-1 (GHK-Cu)
Copper Tripeptide-1 is a naturally occurring copper complex that has been extensively studied for its wound healing and regenerative properties.[10] In the context of anti-aging, it acts as a signal peptide that stimulates the synthesis of collagen and elastin.[10][11] It also has antioxidant and anti-inflammatory properties and is involved in the remodeling of the extracellular matrix by modulating the activity of matrix metalloproteinases (MMPs).[10][11]
Comparative Efficacy Data
The following table summarizes the available quantitative data from in vitro and clinical studies on the efficacy of the selected peptides. It is important to note the variability in study designs, peptide concentrations, and methodologies when comparing these results.
| Peptide | Efficacy Parameter | Experimental Model | Concentration | Results | Citation(s) |
| This compound | Collagen Synthesis | - | - | Reported to stimulate Collagen I, III, IV, and VII synthesis. | [3] |
| Wrinkle Reduction | - | - | No quantitative data available for direct comparison. | ||
| Palmitoyl Pentapeptide-4 | Collagen Synthesis | In vitro (Human Dermal Fibroblasts) | - | Significantly increased the expression of COL1A1 gene. | [12] |
| Wrinkle Depth Reduction | Clinical Trial (8 weeks) | 7% | Significant reduction in periorbital wrinkle depth. | ||
| Wrinkle Depth Reduction | Clinical Trial (28 days) | 0.005% | 18% decrease in fold depth. | [3] | |
| Wrinkle Surface Area Reduction | Clinical Trial (84 days) | - | 39% reduction in total wrinkle surface area. | [6] | |
| Acetyl Hexapeptide-8 | Wrinkle Depth Reduction | Clinical Trial (30 days) | 10% | Up to 30% reduction in wrinkle depth. | [9] |
| Wrinkle Volume and Length Reduction | Clinical Trial (7 days) | 2% | 20.6% decrease in average wrinkle volume and 15.9% in length. | ||
| Copper Tripeptide-1 | Collagen Production | Clinical Trial (1 month) | - | Increased collagen production in 70% of subjects. | [11] |
| Collagen & Elastin Synthesis | In vitro (Human Dermal Fibroblasts) | 0.01, 1, and 100 nM | Significantly increased collagen and elastin synthesis. | ||
| Wrinkle Reduction | Clinical Trial (12 weeks) | - | Reduced periorbital wrinkles by 55%. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (Hypothesized)
The proposed mechanism of action for this compound as a signal peptide involves binding to specific receptors on fibroblasts, which in turn activates intracellular signaling cascades leading to the upregulation of genes responsible for the synthesis of various collagen types.
This compound Signaling Pathway
Comparative Experimental Workflow for In Vitro Collagen Synthesis Assay
This workflow outlines a general procedure for comparing the efficacy of different peptides on collagen synthesis in human dermal fibroblasts.
In Vitro Collagen Synthesis Assay Workflow
Detailed Experimental Protocols
In Vitro Collagen Synthesis Assay Using Human Dermal Fibroblasts
1. Cell Culture:
-
Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Peptide Treatment:
-
Fibroblasts are seeded in multi-well plates and allowed to adhere.
-
The growth medium is then replaced with a serum-free medium containing the test peptides (this compound, Palmitoyl Pentapeptide-4, Copper Tripeptide-1) at various concentrations. A vehicle control (the solvent used to dissolve the peptides) is also included.
-
The cells are incubated with the peptides for a predetermined period (e.g., 24, 48, or 72 hours).
3. Collagen Quantification:
-
Sirius Red Staining: This method quantifies total collagen.
-
The cell culture medium is removed, and the cell layer is washed with phosphate-buffered saline (PBS).
-
Cells are fixed, and then stained with a Sirius Red solution in picric acid.
-
After washing to remove unbound dye, the bound dye is eluted with a destaining solution.
-
The absorbance of the eluate is measured spectrophotometrically (typically around 540 nm), and the collagen concentration is determined by comparing it to a standard curve of known collagen concentrations.
-
-
ELISA for Pro-Collagen I: This assay specifically measures the amount of newly synthesized pro-collagen type I.
-
The cell culture supernatant is collected after the treatment period.
-
A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is performed using a kit specific for human pro-collagen I.
-
The absorbance is read on a microplate reader, and the concentration of pro-collagen I is calculated from a standard curve.
-
4. Gene Expression Analysis (RT-qPCR):
-
Total RNA is extracted from the treated and control cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-time quantitative polymerase chain reaction (RT-qPCR) is performed using primers specific for collagen-related genes (e.g., COL1A1, COL3A1) and a housekeeping gene for normalization.
-
The relative gene expression is calculated to determine the fold change in collagen gene expression upon peptide treatment compared to the control.
Clinical Evaluation of Anti-Wrinkle Efficacy
1. Study Design:
-
A randomized, double-blind, placebo-controlled clinical trial is the gold standard.
-
A cohort of subjects with visible facial wrinkles (e.g., crow's feet) is recruited.
-
The test product (containing the peptide) and a placebo (vehicle cream) are randomly assigned to be applied to different sides of the face (split-face design) or to different groups of subjects.
2. Product Application:
-
Subjects apply the assigned product twice daily for a specified duration (e.g., 4, 8, or 12 weeks).
3. Efficacy Assessment:
-
Instrumental Analysis:
-
Skin Topography (e.g., Silicone Replicas, 3D Imaging): Replicas of the skin surface are taken at baseline and at various time points. These replicas are then analyzed using profilometry or 3D imaging systems to quantify changes in wrinkle depth, volume, and surface roughness.
-
Visioscan® or similar devices: These systems use video cameras and software to analyze skin surface texture and wrinkles.
-
-
Clinical Grading:
-
Dermatologists or trained assessors visually evaluate the severity of wrinkles using a standardized grading scale (e.g., a 5-point or 9-point scale) at each visit.
-
-
Subject Self-Assessment:
-
Subjects complete questionnaires to provide their perception of the product's efficacy in improving the appearance of wrinkles and overall skin condition.
-
Conclusion
This comparative guide highlights the distinct mechanisms and available efficacy data for this compound, Palmitoyl Pentapeptide-4, Acetyl Hexapeptide-8, and Copper Tripeptide-1. While Palmitoyl Pentapeptide-4 and Copper Tripeptide-1 have demonstrated their ability to stimulate collagen synthesis in vitro and in clinical settings, and Acetyl Hexapeptide-8 shows efficacy in reducing dynamic wrinkles, there is a notable absence of publicly available quantitative data for the anti-wrinkle and collagen-boosting effects of this compound. Further research and publication of clinical trial data for this compound are necessary to enable a more direct and comprehensive comparison of its performance against other well-established cosmetic peptides. Researchers and drug development professionals are encouraged to conduct and publish such studies to provide a clearer understanding of the relative efficacy of these promising anti-aging ingredients.
References
- 1. Function of this compound in skin - Creative Peptides [creative-peptides.com]
- 2. An Open-label, Single-center, Safety and Efficacy Study of Eyelash Polygrowth Factor Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellular-cosmetics.com [cellular-cosmetics.com]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. incibeauty.com [incibeauty.com]
- 6. paulaschoice.fr [paulaschoice.fr]
- 7. Quantitative assay of types I and III collagen synthesized by keloid biopsyes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (with Product List) [incidecoder.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cosmileeurope.eu [cosmileeurope.eu]
- 11. Histological changes noted, with topical application of cosmetic product, in small study | MDedge [mdedge.com]
- 12. www2.mst.dk [www2.mst.dk]
Safety Operating Guide
Navigating the Safe Disposal of Myristoyl Pentapeptide-11: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Myristoyl Pentapeptide-11, a synthetic peptide increasingly utilized in various research and cosmetic applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves are mandatory to prevent skin contact. |
| Body Protection | A lab coat or a full suit is recommended to protect against contamination of personal clothing.[1] |
| Respiratory Protection | In the absence of adequate ventilation or when handling the powder form, a dust respirator should be used.[1] |
In the event of a spill, immediate containment is crucial. For small spills, use appropriate tools to collect the material into a designated chemical waste container.[1] For larger spills, a shovel can be used to transfer the substance into a suitable container.[1] Following the removal of the spilled material, the affected area should be thoroughly cleaned.[2]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to treat it as chemical waste. This ensures the highest level of safety and regulatory compliance.
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or the relevant local, state, and federal authorities to understand the specific requirements for chemical waste disposal.[2][3]
-
Package for Disposal: Ensure the original container of this compound is securely sealed.[3] If transferring to a different container, use one that is approved for chemical waste and clearly label it with "this compound" and any other required hazard information.[3]
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.[3]
-
Arrange for Professional Collection: Coordinate with a licensed chemical waste disposal company for the collection and proper disposal of the packaged material.[3]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, pipette tips, and lab paper, must also be treated as chemical waste.
-
Segregation: Collect all contaminated disposable items in a designated and clearly labeled chemical waste bag or container.[3]
-
Disposal: Dispose of this container following your institution's established chemical waste procedures.[3]
While some cosmetic product safety data sheets for products containing myristoyl peptides may suggest that they do not pose a significant environmental risk, it is best practice in a professional laboratory setting to handle the pure compound with the full precautions of a chemical substance.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Myristoyl Pentapeptide-11
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Myristoyl Pentapeptide-11, a synthetic peptide integral to innovative research and development in cosmetics and dermatology. Adherence to these protocols is crucial for ensuring laboratory safety, maintaining experimental integrity, and proper disposal of materials.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount to minimize exposure and prevent contamination when handling this compound, particularly in its lyophilized powder form. All personnel must be trained in the proper use, removal, and disposal of PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against splashes of chemical vapors and liquids. |
| Face Shield | Recommended when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Full Suit | Recommended for large-scale handling or in case of a significant spill. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides. Consider double-gloving for enhanced protection, especially with concentrated solutions. |
| Respiratory Protection | Dust Respirator/ Fume Hood | A NIOSH-approved respirator or the use of a certified chemical fume hood is necessary when working with the lyophilized powder to prevent inhalation of fine particles. |
| Foot Protection | Boots | Closed-toe shoes are a minimum requirement. Boots are recommended when handling larger quantities or during spill cleanup. |
Operational Plan: Step-by-Step Handling and Disposal
A structured workflow is critical for maintaining a safe laboratory environment and preventing the contamination of experiments.
Preparation and Reconstitution of Lyophilized this compound
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile water, bacteriostatic water, or a specific buffer as per experimental requirements)
-
Sterile syringes or calibrated pipettes
-
Alcohol swabs
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation and Sanitization: Before beginning, thoroughly wash hands and don the required PPE (lab coat, gloves, and safety goggles). Sanitize the work area, preferably within a chemical fume hood or biological safety cabinet.
-
Equilibrate to Room Temperature: Remove the sealed vial of this compound from cold storage and allow it to warm to room temperature before opening. This prevents condensation from forming inside the vial.
-
Solvent Preparation: Using a sterile syringe or pipette, draw up the calculated volume of the desired sterile solvent.
-
Reconstitution: Carefully uncap the vial of lyophilized peptide. Slowly add the solvent to the side of the vial, avoiding direct squirting onto the powder.
-
Dissolution: Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation. If necessary, brief sonication can be used to aid dissolution.
-
Storage of Reconstituted Peptide: Once dissolved, the peptide solution should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C unless otherwise specified.
Experimental Use
-
Cell Culture Treatment: When treating cells (e.g., human dermal fibroblasts) with this compound, thaw the required aliquot and dilute it to the final working concentration in the appropriate cell culture medium.
-
Incubation: Add the peptide-containing medium to the cells and incubate for the desired period to assess its effects on, for example, collagen gene expression.
Spill Response
-
Evacuate and Ventilate: In case of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Don Appropriate PPE: Before cleaning, don all necessary PPE, including a respirator, full suit, gloves, and goggles.
-
Containment: For small spills, use appropriate tools to gently sweep the solid material into a designated waste container. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Clean the spill area with a suitable detergent and water.
-
Disposal: All contaminated materials, including PPE, must be placed in a sealed, labeled hazardous waste container for disposal.
Disposal Plan
All waste materials containing this compound, including empty vials, used pipettes, and contaminated labware, must be disposed of as chemical waste. Follow all federal, state, and local environmental regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.
Putative Signaling Pathway of this compound in Skin Fibroblasts
This compound is known to stimulate the synthesis of extracellular matrix proteins, such as collagen, which are crucial for maintaining skin structure and elasticity.[1] While the precise signaling pathway has not been definitively elucidated for this specific peptide, a likely mechanism of action involves the Transforming Growth Factor-Beta (TGF-β) signaling pathway, a key regulator of collagen production in fibroblasts.[2][3]
Caption: Putative signaling cascade of this compound in dermal fibroblasts.
Experimental Workflow: Assessing Efficacy
The following workflow outlines a typical cell-based assay to evaluate the efficacy of this compound in stimulating collagen production.
Caption: Workflow for evaluating the efficacy of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
